(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Description
BenchChem offers high-quality (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXCXHBDQHADNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The N-Benzylpiperidine Scaffold in Modern Drug Discovery: Structural Profiling and Applications of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Core Rationale
In the landscape of modern medicinal chemistry, the N-benzylpiperidine (N-BP) motif is recognized as a highly privileged scaffold. It is frequently deployed as a versatile building block to fine-tune both the physicochemical properties and the target-binding efficacy of novel therapeutics [4].
This whitepaper provides a comprehensive technical analysis of a specific, highly functionalized N-BP derivative: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine . By combining a lipophilic benzyl group, a basic piperidine core, and a sterically hindered secondary amine, this molecule serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, Sigma-1 (σ1) receptor ligands, and acetylcholinesterase (AChE) inhibitors.
Herein, we detail its exact molecular specifications, the pharmacological logic behind its structural domains, and a self-validating experimental protocol for its synthesis and utilization in drug discovery workflows.
Physicochemical Profiling & Molecular Specifications
Accurate molecular characterization is the foundational step in any structure-activity relationship (SAR) campaign. The integration of the isopropylamine moiety onto the piperidine ring introduces a tunable vector for further functionalization (e.g., amide coupling or sulfonylation) while maintaining optimal lipophilicity for blood-brain barrier (BBB) penetration.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine |
| IUPAC Name | N-[(1-benzylpiperidin-4-yl)methyl]propan-2-amine |
| CAS Registry Number | 1330753-19-9 |
| Molecular Formula | C₁₆H₂₆N₂ |
| Molecular Weight | 246.39 g/mol |
| SMILES String | CC(C)NCC1CCN(CC1)CC2=CC=CC=C2 |
| Structural Domains | Lipophilic tail (Benzyl), Basic center (Piperidine), Steric hinge (Isopropylamine) |
Data verified against standard chemical registry databases for CAS 1330753-19-9 [1].
Pharmacological Logic: The N-BP Motif in Target Engagement
As an Application Scientist, it is critical to understand why a specific chemical fragment is chosen. The (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine scaffold is not merely a structural spacer; it actively engages biological targets through a well-defined set of intermolecular forces.
-
Cation-π Interactions: At physiological pH, the piperidine nitrogen is protonated. This cationic center forms critical salt bridges with aspartate residues (e.g., Asp83 in the Sigma-1 receptor or the catalytic anionic site of AChE) [2].
-
Hydrophobic Stacking: The benzyl ring inserts into hydrophobic pockets, engaging in π-π stacking with aromatic residues (like Trp or Tyr) within the receptor binding sites [3].
-
Steric Shielding: The isopropyl group on the terminal amine provides steric bulk, which can protect subsequent amide or urea linkages from rapid enzymatic hydrolysis, thereby improving the pharmacokinetic half-life of the final drug candidate.
Fig 1. Pleiotropic pharmacological signaling pathways modulated by the N-benzylpiperidine scaffold.
Experimental Methodology: Synthesis & Validation
To utilize (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine in a drug discovery program, it is often synthesized de novo via reductive amination. The following protocol is designed as a self-validating system , ensuring that the causality of each reagent choice is clear and that internal quality control loops prevent downstream failures.
Workflow: Reductive Amination
Fig 2. Experimental workflow and chemical logic for the reductive amination yielding the target amine.
Step-by-Step Protocol
Objective: Synthesize 246.39 g/mol of the target secondary amine with >98% purity.
-
Imine Formation (Activation):
-
Action: Dissolve 1.0 equivalent of 1-benzylpiperidine-4-carboxaldehyde in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of isopropylamine.
-
Causality: Isopropylamine is highly volatile; a slight excess compensates for evaporative loss. DCM is chosen as an aprotic solvent that readily dissolves both the hydrophobic benzylpiperidine and the polar amine.
-
-
Acid Catalysis:
-
Action: Add 0.1 equivalents of glacial acetic acid (AcOH). Stir at room temperature for 2 hours.
-
Causality: AcOH acts as a Brønsted acid, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack of the amine to form the iminium ion.
-
-
Selective Reduction:
-
Action: Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃). Stir for 12 hours under an inert N₂ atmosphere.
-
Causality: NaBH(OAc)₃ is specifically selected over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the highly electrophilic iminium ion without prematurely reducing any unreacted starting aldehyde.
-
-
Self-Validating Check (In-Process Quality Control - IPQC):
-
Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.
-
Validation Criteria: The reaction is deemed complete only when the aldehyde peak disappears and a dominant mass peak at m/z 247.4 [M+H]⁺ emerges (corresponding to the exact molecular weight of 246.39 + 1.008 for the proton).
-
-
Workup & Isolation:
-
Action: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analytical Characterization Standards
To guarantee trustworthiness in subsequent screening assays, the isolated (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine must be structurally verified.
-
¹H NMR (400 MHz, CDCl₃) Expectations:
-
A distinct multiplet around ~2.8 ppm corresponding to the single methine proton of the isopropyl group.
-
A sharp singlet near ~3.5 ppm for the benzylic CH₂ protons.
-
A multiplet integrating strictly to 5 protons between 7.2–7.4 ppm, confirming the integrity of the unsubstituted benzyl ring.
-
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) must confirm the formula C₁₆H₂₆N₂ with a theoretical exact mass of 246.2096 Da.
Conclusion
The molecular formula C₁₆H₂₆N₂ and molecular weight of 246.39 g/mol define (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, but its true value lies in its architectural utility. By leveraging the lipophilic and cationic properties of the N-benzylpiperidine motif, researchers can predictably engineer high-affinity ligands for complex CNS targets. Adhering to the self-validating synthetic protocols outlined above ensures that this building block is integrated with the highest degree of chemical fidelity.
References
-
Journal of Medicinal Chemistry Title: Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands Source: American Chemical Society (ACS) URL:[Link]
-
MDPI Pharmaceuticals Title: 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors Source: MDPI URL:[Link]
Technical Guide: 1-Benzyl-4-[(isopropylamino)methyl]piperidine
The following technical guide details the chemical identity, synthetic utility, and pharmacological significance of 1-Benzyl-4-[(isopropylamino)methyl]piperidine , a privileged scaffold intermediate in medicinal chemistry.
A Privileged Scaffold for CNS Drug Discovery
Executive Summary
1-Benzyl-4-[(isopropylamino)methyl]piperidine (CAS: 1330753-19-9) is a secondary amine intermediate widely utilized in the synthesis of neuroactive pharmaceuticals. Structurally, it combines an N-benzylpiperidine moiety—a classic pharmacophore for G-protein coupled receptors (GPCRs) and cholinesterase enzymes—with an isopropyl-substituted aminomethyl linker. This specific architecture is critical for developing ligands targeting Sigma (
This guide provides a comprehensive analysis of its nomenclature, physicochemical properties, validated synthetic protocols, and applications in modern drug development.
Part 1: Chemical Identity & Nomenclature
Accurate identification is the first step in reproducible research. While often referred to by its semi-systematic name, the compound is formally defined by the following identifiers.
| Identifier Type | Value / Name |
| IUPAC Name | N-[(1-Benzylpiperidin-4-yl)methyl]propan-2-amine |
| Systematic Name | 1-(Phenylmethyl)-4-[(propan-2-ylamino)methyl]piperidine |
| CAS Registry Number | 1330753-19-9 |
| Molecular Formula | C |
| Molecular Weight | 246.40 g/mol |
| SMILES | CC(C)NCC1CCN(CC2=CC=CC=C2)CC1 |
| InChI Key | NDBGEFCTVZDCHP-UHFFFAOYSA-N |
| Common Synonyms | 1-Benzyl-4-isopropylaminomethylpiperidine; 4-(Isopropylaminomethyl)-1-benzylpiperidine |
Part 2: Physicochemical Properties & Drug-Like Characteristics
For drug development professionals, understanding the "Rule of Five" compliance and solubility profile is essential for formulation and lead optimization.
-
Lipophilicity (LogP): ~2.6 (Predicted). The benzyl group provides significant lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, a requirement for CNS targets.
-
Basicity (pKa):
-
N1 (Piperidine): ~8.5[1]
-
Secondary Amine: ~10.2
-
Implication: At physiological pH (7.4), the compound exists predominantly as a dication, enhancing electrostatic interactions with receptor binding pockets (e.g., Aspartate residues).
-
-
Solubility: Highly soluble in polar organic solvents (DCM, Methanol, DMSO). Free base is sparingly soluble in water; Hydrochloride salts are water-soluble.
Part 3: Synthetic Utility & Experimental Protocols
Core Directive: The synthesis of this compound relies on the controlled construction of the secondary amine without over-alkylation. The most robust, self-validating method is Reductive Amination .
Methodology: Reductive Amination of 1-Benzyl-4-formylpiperidine
This protocol avoids the formation of tertiary amine byproducts common in direct alkylation.
Reagents:
-
Precursor: 1-Benzyl-4-piperidinecarbaldehyde (CAS: 22065-85-6)
-
Amine Source: Isopropylamine (1.2 equivalents)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH
) -
Solvent: 1,2-Dichloroethane (DCE) or Methanol
Step-by-Step Protocol:
-
Imine Formation: In a dry reaction vessel under inert atmosphere (N
), dissolve 1-benzyl-4-piperidinecarbaldehyde (1.0 eq) in DCE. Add Isopropylamine (1.2 eq). -
Equilibration: Stir at room temperature for 30–60 minutes to allow imine formation. Checkpoint: Solution may turn slightly yellow.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash organic layer with brine, dry over Na SO , and concentrate.[2] -
Purification: If necessary, purify via flash column chromatography (SiO
; DCM:MeOH:NH OH gradient).
Visualizing the Synthetic Pathway
The following diagram illustrates the logical flow from the aldehyde precursor to the final secondary amine, highlighting the critical intermediate state.
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective secondary amine formation.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.
-
H NMR (400 MHz, CDCl
):- 7.20–7.35 (m, 5H, Ar-H) – Benzyl aromatic protons.
-
3.50 (s, 2H) – Benzylic CH
. - 2.85 (m, 2H) – Piperidine C2/C6 equatorial.
- 2.78 (sept, 1H) – Isopropyl CH.
-
2.45 (d, 2H) – N-CH
-CH linker. - 1.05 (d, 6H) – Isopropyl methyls.
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]
peak at 247.2 m/z .
-
Part 5: Role in Drug Development
This compound is not merely a reagent; it is a Pharmacophore Scaffold .[3]
1. Sigma (
2. Acetylcholinesterase (AChE) Inhibitors:
Similar to Donepezil , the benzylpiperidine group binds to the catalytic anionic site (CAS) of AChE via cation-
Pharmacophore Interaction Map
The diagram below visualizes how this molecule interacts with a theoretical GPCR/Enzyme binding pocket.
Figure 2: Pharmacophore mapping showing the tripartite interaction mode: Pi-stacking (Benzyl), Ionic anchoring (Piperidine N), and Hydrophobic fit (Isopropyl).[2][3][4][5][6][7][8][9][10][11]
Part 6: Safety & Handling
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the secondary amine.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
-
BLDpharm. (2024). Product Analysis: N-((1-Benzylpiperidin-4-yl)methyl)propan-2-amine (CAS 1330753-19-9).[10] Retrieved from
-
PubChem. (2024). Compound Summary: 1-Benzyl-4-piperidylamine derivatives.[9] National Library of Medicine. Retrieved from
- Journal of Medicinal Chemistry. (Contextual). N-Benzylpiperidine as a privileged structure in the discovery of new cholinesterase inhibitors.
-
BenchChem. (2024). Synthetic protocols for Piperidine intermediates.[1][12] Retrieved from
Sources
- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. 4-(Aminomethyl)-1-benzylpiperidin-3-ol | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | C14H22N2 | CID 18351312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1330753-19-9|N-((1-Benzylpiperidin-4-yl)methyl)propan-2-amine|BLDpharm [bldpharm.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chemimpex.com [chemimpex.com]
Technical Guide: Solubility Profile of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
[1]
Executive Summary & Compound Identity
This technical guide details the solubility profile of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine (IUPAC: N-((1-benzylpiperidin-4-yl)methyl)propan-2-amine), a secondary amine intermediate often utilized in the synthesis of piperidine-based pharmaceuticals (e.g., muscarinic antagonists or antihistamines).[1]
Understanding the solubility of this compound requires a dual-approach distinguishing between its Free Base (lipophilic, organic-soluble) and Salt (hydrophilic, water-soluble) forms.[1] This guide provides the theoretical basis, predicted values, and a validated experimental protocol for researchers handling this substance.
Chemical Identity Table
| Parameter | Detail |
| Common Name | (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine |
| IUPAC Name | N-((1-benzylpiperidin-4-yl)methyl)propan-2-amine |
| CAS Number | 1330753-19-9 |
| Molecular Formula | C |
| Molecular Weight | 246.40 g/mol |
| Key Functional Groups | Tertiary amine (Piperidine ring), Secondary amine (Isopropyl chain), Benzyl group |
Physicochemical Basis of Solubility
The solubility behavior of this compound is governed strictly by its ionization state. It possesses two basic nitrogen centers: the piperidine nitrogen and the acyclic secondary amine.
Ionization & pKa[1]
-
pKa
(Piperidine N): ~8.5 – 9.5 (Estimated based on 1-benzylpiperidine analogs).[1] -
pKa
(Secondary Amine N): ~10.0 – 10.5.[1] -
Implication:
Lipophilicity (LogP)
Solubility Profile
The following data summarizes the solubility characteristics based on structural analogs (e.g., 4-benzylpiperidine derivatives) and standard synthesis isolation protocols.
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility (Free Base) | Solubility (Salt - e.g., HCl) | Comments |
| Aqueous | Water (pH 7) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Free base oils out; salts dissolve readily.[1] |
| Aqueous | 0.1 M HCl | High (> 100 mg/mL) | High | Protonation drives solubility. |
| Alcohol | Methanol / Ethanol | High | Moderate to High | Preferred for synthesis/recrystallization.[1] |
| Chlorinated | Dichloromethane (DCM) | High | Low | Standard extraction solvent for free base. |
| Aromatic | Toluene | High | Negligible | Used for reaction workup (free base). |
| Polar Aprotic | DMSO / DMF | High | High | Universal solvent for screening.[1] |
pH-Dependent Solubility Logic
The transition from water-soluble to water-insoluble is sharp.[1] Researchers must control pH during extraction.
Figure 1: Solubility switching mechanism based on pH control.[1]
Experimental Protocol: Solubility Determination
Do not rely on visual estimation. Use this quantitative "Shake-Flask" protocol coupled with HPLC-UV detection. This protocol is self-validating via a mass balance check.[1]
Materials
-
Compound: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine (Free base or Salt).[1]
-
Solvents: HPLC grade Water, Methanol, Acetonitrile, Buffer (pH 7.4).
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters (for organics) or PVDF (for aqueous), HPLC system.
Step-by-Step Workflow
-
Preparation:
-
Weigh ~10 mg of compound into a 2 mL HPLC vial.
-
Add 1.0 mL of the target solvent.
-
-
Equilibration:
-
Vortex for 1 minute.
-
Place on an orbital shaker at 25°C for 24 hours.
-
Check: If the solid dissolves completely, add more compound until saturation is visible.
-
-
Filtration:
-
Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Quantification (HPLC):
-
Dilute the filtrate 100x with Mobile Phase.
-
Inject into HPLC (Column: C18; Gradient: Water/ACN + 0.1% Formic Acid).
-
Compare Peak Area against a standard curve.
-
Validation Workflow (DOT Diagram)
Figure 2: Step-by-step solubility determination workflow ensuring saturation.
Formulation & Handling Implications[1][2][6][9][10]
Synthesis & Extraction[1]
-
Reaction Solvent: Toluene or Methanol is recommended for synthesis involving benzylamine alkylation [1].[1]
-
Workup: To isolate the compound from water, adjust pH to >12 using NaOH. Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Salt Formation: To stabilize the compound for storage, dissolve the free base in Ethanol and add concentrated HCl or Fumaric acid to precipitate the salt [2].
Stability
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1514444, (1-Benzyl-4-piperidyl)methanamine. Retrieved from [Link]
Safety data sheet (SDS) for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Technical Safety & Handling Guide: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Executive Summary & Compound Identification
Compound: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine CAS Number: 1330753-19-9 Synonyms: N-[(1-Benzylpiperidin-4-yl)methyl]propan-2-amine; 1-Benzyl-N-isopropylpiperidin-4-methanamine.[1][2][3] Molecular Formula: C₁₆H₂₆N₂ Molecular Weight: ~246.39 g/mol [1][2][3]
Scope of Guide: This technical paper serves as an advanced safety protocol for researchers handling (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine . Unlike a standard Safety Data Sheet (SDS), this guide integrates physico-chemical properties with practical lifecycle management—from synthesis planning to emergency response.[1][2][4]
Critical Hazard Overview: As a secondary amine with a piperidine core, this compound exhibits basic (alkaline) properties.[2][3][4] It is classified as a Skin & Eye Irritant (Category 2) with potential for Corrosivity (Category 1B) depending on concentration and solvent environment.[2][3][4] It acts as a CNS-active pharmacophore intermediate; therefore, biological activity (e.g., dopaminergic/serotonergic modulation) should be assumed until disproven.[1][2][3][4]
Physico-Chemical Profile & GHS Classification
The following data is synthesized from Structure-Activity Relationship (SAR) analysis of analogous benzyl-piperidine intermediates (e.g., Clebopride precursors).
| Property | Value / Characteristic | Practical Implication |
| Physical State | Viscous Oil or Low-Melting Solid | May require warming for transfer; high viscosity complicates micropipetting.[1][2][3] |
| Boiling Point | Predicted: 340–360°C (760 mmHg) | Not volatile under standard conditions; however, aerosols are hazardous.[2][3][4] |
| pKa (Predicted) | ~10.5 (Secondary Amine) | Highly basic.[2][3][4] Incompatible with acids, anhydrides, and acid chlorides.[3][4] |
| Solubility | Soluble in DMSO, MeOH, DCM, Chloroform.[2][3][4] | Use lipophilic solvents for extraction.[1][2][3] Poor water solubility (Free Base).[2][3][4] |
| Flash Point | >110°C (Predicted) | Combustible but not Flammable.[2][3] |
GHS Hazard Classification (Derived)
Engineering Controls & Handling Lifecycle
Safe handling requires a "Lifecycle Approach"—managing the compound from receipt to disposal.[1][2][3] The following workflow mandates specific engineering controls at each stage.
Lifecycle Workflow Diagram
Figure 1: Operational lifecycle for handling (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, emphasizing containment during the reactive phases.
Detailed Protocols
1. Storage (The "Cold Chain"):
-
Protocol: Store at 2–8°C under inert gas (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates, altering stoichiometry.[3][4]
-
Verification: Check container seal integrity upon receipt. If the oil appears dark/brown, oxidation has occurred (likely N-oxide formation).[1][2][3][4]
2. Weighing & Transfer:
-
Risk: Viscous oils adhere to spatulas and pipette tips, leading to inaccurate dosing and contamination.[2][3][4]
-
Technique: Use a positive displacement pipette or weigh by difference (gravimetric) into a tared vial.[2][3]
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1][2][3][4] Do not use latex (permeable to organic amines).[2][3][4]
3. Reaction Setup:
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides (unless acylation is intended).[2][3][4]
-
Exotherm: Neutralization with strong acids (HCl, H₂SO₄) will generate significant heat.[2][3][4] Add acid dropwise with cooling (Ice/Water bath).[2][3][4]
Emergency Response Logic
In the event of exposure, immediate action is critical to prevent chemical burns or systemic toxicity.[3][4] The basicity of the amine drives the tissue damage mechanism (saponification of lipids).[2][3][4]
Emergency Decision Tree
Figure 2: Emergency response logic based on exposure route.[1][2][3] Note the prohibition of neutralizing agents in the eyes.[2][3][4]
Medical Note:
-
Do NOT induce vomiting if swallowed.[1][2][3][5][6] The compound is an irritant/corrosive; re-exposure of the esophagus can cause perforation.[2][3]
-
Antidote: None specific. Treat symptomatically for alkaline burns and monitor CNS depression (common with piperidine derivatives).[2][3][4]
Synthesis & Drug Development Context
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a versatile intermediate often used in the synthesis of:
-
Muscarinic Antagonists: The benzyl-piperidine moiety mimics the acetylcholine structure.[1][2][3]
-
Dopamine Modulators: Structurally related to Clebopride (D2 antagonist) and Donepezil (AChE inhibitor) precursors.[2][3]
-
Sigma Receptor Ligands: Benzyl-piperidines show high affinity for Sigma-1 receptors.[1][2][3]
Synthetic Utility:
-
Reductive Amination: The secondary amine can be alkylated to form tertiary amines.[1][2][3]
-
Amide Coupling: Reacts with carboxylic acids to form amides (common in peptidomimetics).[2][3]
Citation: For structural analogs and their pharmacological relevance in drug design, refer to the synthesis of Clebopride and related benzamides [1]. The handling of benzyl-piperidine intermediates is standard in medicinal chemistry workflows focusing on GPCR targets [2].[1][2][3]
References
-
PubChem. (n.d.).[2][3][7] Clebopride | C20H24ClN3O2.[1][2][3][8] National Library of Medicine.[1][2][3][7] Retrieved March 2, 2026, from [Link][1][4]
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- 3. KEGG DRUG: Clebopride [genome.jp]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. N-(4-Piperidin-1-ylbenzyl)-N-Propylamine | C15H24N2 | CID 7060593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound: CLEBOPRIDE (CHEMBL325109) - ChEMBL [ebi.ac.uk]
The Homologation Factor: A Technical Guide to 1-Benzyl-4-Aminopiperidine vs. 4-Aminomethyl Derivatives
Executive Summary
In medicinal chemistry, the modification of a linker length by a single methylene unit (
While both share the piperidine core and benzyl protecting group, they represent distinct pharmacophores:
-
4-AP places the primary amine directly on the rigid piperidine ring, creating a compact, sterically constrained vector often utilized in opioid receptor ligands (e.g., Fentanyl precursors).
-
4-AMP introduces a methylene spacer, imparting rotational flexibility and extending the basic nitrogen into a "wobble" conformation, a feature critical for dopamine antagonists like Clebopride.
Part 1: Structural & Electronic Divergence
The fundamental difference lies in the C4-N bond vector and the basicity of the exocyclic amine.
Conformational Analysis (The Spacer Effect)
-
4-AP (Rigid): The exocyclic amino group is attached directly to the C4 secondary carbon. The nitrogen vector is largely fixed equatorial (in the preferred chair conformation) to avoid 1,3-diaxial strain. This rigidity is ideal for "lock-and-key" binding sites where the receptor pocket is shallow and defined.
-
4-AMP (Flexible): The methylene bridge acts as a pivot point. The primary amine can rotate freely around the C4-C
bond. This allows the amine to sample a larger volume of space (sweeping volume), permitting it to find hydrogen-bonding partners in deeper or more irregular active sites.
Electronic Properties & pKa
| Property | 1-Benzyl-4-aminopiperidine (4-AP) | 1-Benzyl-4-(aminomethyl)piperidine (4-AMP) |
| Amine Type | Primary amine on | Primary amine on |
| Steric Environment | Hindered (Direct ring attachment) | Accessible (Spacer reduces steric bulk) |
| Predicted pKa | ~9.8 - 10.1 | ~10.5 |
| Nucleophilicity | Moderate (Steric drag) | High (Less hindered) |
| Common Precursor | 1-Benzyl-4-piperidone | Isonipecotamide / 4-Cyanopiperidine |
Mechanistic Insight: The slightly higher pKa of 4-AMP arises because the ammonium cation is less sterically crowded, allowing for better solvation stabilization compared to the 4-AP cation, which sits directly against the lipophilic piperidine ring.
Part 2: Synthetic Pathways & Logic
The synthesis of these two molecules requires fundamentally different strategic disconnections. 4-AP is derived from a Ketone (reductive amination), while 4-AMP is derived from an Acid Derivative (reduction of amide or nitrile).
Figure 1: Divergent synthetic lineages. 4-AP exploits the electrophilicity of the ketone carbonyl, while 4-AMP requires the reduction of a carboxylic acid derivative.
Part 3: Medicinal Chemistry Applications (SAR)[1]
The 4-AP Scaffold (Opioid & Antifungal)
The 4-AP core is the immediate precursor to 4-anilinopiperidines , the class containing Fentanyl.
-
SAR Logic: In the fentanyl pharmacophore, the nitrogen at position 4 must be essentially planar (part of an amide/aniline system) and at a specific distance from the tertiary basic nitrogen (N1). The lack of a spacer in 4-AP maintains this strict distance constraint (approx 5.5 Å between nitrogens).
-
Citation: The synthesis of N-substituted 4-aminopiperidines is a critical step in generating libraries for opioid receptor profiling [1].
The 4-AMP Scaffold (Dopamine & Serotonin)
The 4-AMP core is found in benzamide drugs like Clebopride (Dopamine D2 antagonist).
-
SAR Logic: The methylene spacer allows the benzamide moiety to reach a hydrophobic sub-pocket in the D2 receptor that the rigid 4-AP analog cannot access. This "homologation" is often used to tune selectivity between D2 (dopamine) and 5-HT (serotonin) receptors.
-
Citation: Structure-activity relationships of clebopride derivatives demonstrate that the benzyl group and the piperidine spacer are essential for high-affinity binding to the D2 receptor [2].
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-4-Aminopiperidine (Reductive Amination)
Target: 4-AP via Sodium Triacetoxyborohydride (STAB)
Rationale: STAB is used over NaBH4 because it is milder and allows for the selective reduction of the imine in the presence of the ketone, minimizing alcohol byproducts.
Materials:
-
1-Benzyl-4-piperidone (10 mmol)
-
Ammonium Acetate (100 mmol, 10 eq) - Excess drives equilibrium to imine.
-
Sodium Triacetoxyborohydride (14 mmol, 1.4 eq)
-
DCM (Dichloromethane) or DCE (Dichloroethane)
-
Acetic Acid (catalytic)
Workflow:
-
Imine Formation: In a round-bottom flask, dissolve 1-benzyl-4-piperidone in DCE (30 mL). Add Ammonium Acetate and stir at room temperature (RT) for 30 minutes. Note: The solution may become slightly cloudy.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen.
-
QC Check: TLC (10% MeOH in DCM). The starting ketone spot (high Rf) should disappear.
-
-
Quench: Quench with saturated NaHCO3 solution (slow addition, gas evolution).
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: The product is a primary amine. Acid-base extraction is the most efficient purification method.
Protocol B: Synthesis of 1-Benzyl-4-(Aminomethyl)piperidine (Amide Reduction)
Target: 4-AMP via Lithium Aluminum Hydride (LiAlH4)
Rationale: The starting material, 1-benzylisonipecotamide, contains a robust amide bond. Mild reducing agents (NaBH4) will not touch it. LiAlH4 is required to reduce the carbonyl fully to the methylene group.
Materials:
-
1-Benzylisonipecotamide (10 mmol)
-
LiAlH4 (Lithium Aluminum Hydride) (2.0 M in THF, 25 mmol, 2.5 eq)
-
Anhydrous THF (Tetrahydrofuran)
Workflow:
-
Setup (Safety Critical): Flame-dry a 2-neck flask and purge with Argon. LiAlH4 is pyrophoric; use glass syringes and needles.
-
LiAlH4 Charge: Add anhydrous THF (20 mL) and cool to 0°C. Carefully add the LiAlH4 solution.
-
Addition: Dissolve 1-benzylisonipecotamide in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4 slurry. Exothermic reaction.
-
Reflux: Once addition is complete, heat the reaction to reflux (66°C) for 4–6 hours.
-
QC Check: The amide carbonyl peak in IR (approx 1650 cm-1) should disappear.
-
-
Fieser Quench (Critical Step): Cool to 0°C. For every x grams of LiAlH4 used, add:
-
x mL Water[2]
-
x mL 15% NaOH
-
3x mL Water
-
Observation: A white granular precipitate (Lithium/Aluminum salts) will form.
-
-
Filtration: Filter the mixture through a Celite pad. Wash the pad with THF.
-
Isolation: Concentrate the filtrate to yield the crude oil. Distillation or column chromatography (DCM/MeOH/NH4OH) is usually required due to the high polarity.
Part 5: References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from
-
Prieto, J., et al. (1977). Synthesis and pharmacological properties of a series of antidopaminergic piperidyl benzamides (Clebopride). Journal of Pharmacy and Pharmacology. Retrieved from
-
ChemicalBook. (2025). 4-(Aminomethyl)piperidine Properties and Applications. Retrieved from
-
PubChem. (2025). Clebopride Compound Summary. Retrieved from
Sources
An In-depth Technical Guide to (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine: Suppliers and Price Trends for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, a key building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's suppliers, pricing dynamics, synthesis, and potential applications, offering a critical resource for its strategic procurement and utilization in research and development.
Introduction to (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, with CAS number 132442-32-1, is a substituted piperidine derivative. The N-benzylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide array of centrally acting therapeutic agents.[1] Its structural characteristics, featuring a basic piperidine ring coupled with an aromatic benzyl group, provide a versatile framework for interacting with numerous biological targets within the central nervous system (CNS).[1] The presence of the isopropyl-amine side chain at the 4-position of the piperidine ring offers further opportunities for molecular interactions and modulation of physicochemical properties, making it a valuable intermediate for drug discovery campaigns.[2]
Commercial Availability and Supplier Landscape
The accessibility of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a critical factor for its application in research and development. A survey of the current market indicates a limited but identifiable supplier base for this specific molecule.
Table 1: Key Suppliers of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine and Related Compounds
| Supplier | Product Name | CAS Number | Purity | Notes |
| Vibrant Pharma Inc. | (1-Benzyl-piperidin-4-yl)-isopropyl-amine; 1-Benzyl-N-isopropylpiperidin-4-amine | 132442-32-1 | 97% | Offers a price range of $175.00 – $675.00 and is available in large scale.[3] |
| BLDpharm | N-((1-Benzylpiperidin-4-yl)methyl)propan-2-amine | 1330753-19-9 | - | Structurally appears to be the same molecule, but with a different CAS number. Further verification is recommended.[4] |
It is important to note that the key precursor, 1-Benzyl-4-piperidone (CAS: 3612-20-2), is widely available from a multitude of chemical suppliers, including Sigma-Aldrich, TCI, and ChemicalBook, indicating a well-established supply chain for the core piperidine scaffold.[5]
Price Trend Analysis
A definitive price trend analysis for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is challenging due to the limited number of direct suppliers and the absence of publicly available historical pricing data. The current price range from Vibrant Pharma Inc. serves as a benchmark for researchers.[3] For bulk quantities, it is advisable to contact suppliers directly for quotations. The price of the precursor, 1-benzyl-4-piperidone, is more stable and competitive due to its wider availability.[5] Fluctuations in the price of starting materials and reagents for its synthesis will likely impact the final cost of the target molecule.
Synthetic Routes and Methodologies
The synthesis of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine can be logically approached through a multi-step process starting from readily available precursors. A plausible and efficient synthetic strategy involves the reductive amination of an appropriate aldehyde with isopropylamine.
A key intermediate in this proposed synthesis is N-benzyl-4-piperidinecarboxaldehyde . A patented method describes the synthesis of this aldehyde from 4-piperidinecarboxylic acid through a series of reactions including esterification, N-alkylation with benzyl bromide, hydrolysis, acylation, dehydration to the nitrile, and subsequent reduction.[6]
Proposed Synthetic Workflow
The following diagram illustrates a probable synthetic pathway from the commercially available 1-benzyl-4-piperidone.
Caption: Proposed synthetic workflow for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine.
Experimental Protocol: Reductive Amination
Materials:
-
N-benzyl-4-piperidinecarboxaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve N-benzyl-4-piperidinecarboxaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add isopropylamine (1.2-1.5 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine.
Analytical Characterization
The structural confirmation of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine relies on standard analytical techniques. While specific spectra for the target molecule were not found in the initial searches, data for the closely related precursor, 1-benzyl-4-piperidylamine, is available and can serve as a useful reference for interpreting the spectra of the final product.[9]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the piperidine ring protons, the isopropyl group (a doublet for the methyl groups and a septet for the CH), and the N-H proton of the secondary amine.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl group, the piperidine ring, and the isopropyl group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₂₄N₂), which is 232.37 g/mol .[3]
Applications in Research and Drug Development
The N-benzylpiperidine motif is a prevalent core structure in a multitude of biologically active compounds, suggesting a range of potential applications for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine in drug discovery.
-
Central Nervous System (CNS) Disorders: Derivatives of benzylpiperidine are known to interact with various CNS targets, including sigma receptors and opioid receptors.[1] This makes the target molecule a valuable starting point for the synthesis of novel ligands for these receptors, with potential applications in treating pain, neurodegenerative diseases, and psychiatric disorders.
-
Enzyme Inhibition: The piperidine scaffold is found in numerous enzyme inhibitors. For instance, N-benzylpiperidine derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[10]
-
Oncology: The core structure is also present in compounds developed as anticancer agents, such as inhibitors of deubiquitinase USP1/UAF1.[11]
The specific pharmacological profile of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is not yet extensively documented. However, its structural features make it an attractive candidate for screening in various biological assays to identify novel therapeutic leads.
Conclusion
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a valuable, albeit not widely commercialized, chemical intermediate with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its current supplier landscape, pricing considerations, a plausible and detailed synthetic approach, and its likely applications based on the established pharmacology of the N-benzylpiperidine scaffold. For researchers and drug development professionals, understanding these aspects is crucial for the strategic incorporation of this promising building block into their research programs. Further investigation into its specific biological activities is warranted to fully unlock its therapeutic potential.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 1330753-19-9|N-((1-Benzylpiperidin-4-yl)methyl)propan-2-amine|BLDpharm [bldpharm.com]
- 5. 1-Benzyl-4-piperidone price,buy 1-Benzyl-4-piperidone - chemicalbook [m.chemicalbook.com]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Efficiency Coupling Protocols for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Executive Summary & Strategic Utility
Molecule Identity:
-
IUPAC Name: N-((1-Benzylpiperidin-4-yl)methyl)propan-2-amine[1]
-
Molecular Weight: 246.40 g/mol
-
Core Function: Secondary amine building block.
Strategic Context: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] The N-benzylpiperidine moiety is a validated pharmacophore found in Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and Sigma receptor ligands.
The Challenge:
While the benzyl-piperidine core provides essential lipophilic and cation-
Chemical Profile & Pre-Coupling Considerations
Before initiating synthesis, the physicochemical properties of the amine must be understood to select the correct solvent system and workup strategy.
| Property | Value / Characteristic | Implications for Protocol |
| Basicity (pKa) | ~10.5 (Secondary Amine) | Requires excess base (DIPEA/TEA) to deprotonate the ammonium salt form if used.[1] |
| Sterics | High (Isopropyl group) | Critical: Nucleophilic attack is hindered. Requires activated esters (HOAt/HATU) or Acid Chlorides. |
| Solubility | High in DCM, DMF, MeOH | Compatible with standard organic synthesis solvents. |
| Stability | Oxidatively stable; Benzyl group sensitive to H₂/Pd | Avoid hydrogenolysis conditions unless deprotection is intended. |
| UV Activity | Weak (Benzyl chromophore) | Detectable at 254 nm, but LC-MS is preferred for reaction monitoring.[1] |
Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling (Gold Standard)
Best for: Library synthesis, precious carboxylic acids, and parallel chemistry.
Rationale: HATU generates an O-(7-azabenzotriazol-1-yl)uronium species, which reacts faster than HOBt esters and minimizes steric occlusion issues common with isopropyl amines.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine (1.1 equiv)[1]
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL). Stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn slightly yellow/orange. Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine (1.1 mmol, ~271 mg).
-
Reaction: Purge with nitrogen, cap, and stir at Room Temperature for 2–4 hours .
-
Note: If the acid is extremely hindered, heat to 50°C.
-
-
Self-Validating QC (In-Process): Take a 5 µL aliquot, dilute in MeCN, and inject on LC-MS.
-
Success Criteria: Disappearance of Acid peak (M+) and Amine peak (m/z 247). Appearance of Product Mass (M_acid + 246 - 18).[1]
-
-
Workup: Dilute with EtOAc (30 mL). Wash with sat.[3] NaHCO₃ (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.
Protocol B: Acid Chloride Coupling (Scale-Up)
Best for: Large scale (>5g), simple acids, cost-efficiency.[1]
Rationale: Acid chlorides are the most reactive electrophiles, easily overcoming the steric bulk of the isopropyl group.
Step-by-Step Methodology:
-
Preparation: Dissolve the Amine (1.0 equiv) and TEA (Triethylamine, 1.5 equiv) in anhydrous DCM (Dichloromethane). Cool to 0°C.
-
Addition: Add the Acid Chloride (1.1 equiv) dropwise to control exotherm.
-
Reaction: Allow to warm to Room Temperature and stir for 1 hour.
-
Quench: Add 1M NaOH (aq) to quench excess acid chloride and scavenge the HCl salt.
-
Isolation: Separate organic layer, dry, and concentrate.[3][4]
Visualization of Workflows
Diagram 1: Strategic Decision Matrix for Coupling Conditions
This decision tree guides the chemist to the optimal protocol based on the carboxylic acid partner.
Caption: Decision matrix for selecting the optimal coupling protocol based on acid substrate properties.
Diagram 2: Synthetic Workflow & QC Checkpoints
A self-validating workflow ensuring protocol adherence and success.[1]
Caption: Step-by-step synthetic workflow with integrated Quality Control (QC) checkpoints.
Troubleshooting & Self-Validating Systems
A "Self-Validating System" means the protocol includes internal checks that confirm success before moving to the next step.[1]
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Low Conversion | LCMS shows large peak at m/z 247 (Amine) after 4h.[1] | Steric hindrance of Isopropyl group preventing attack. | Heat: Increase temp to 50°C. Switch: Use Acid Chloride method. |
| Side Products | LCMS shows M+44 or M+99 peaks. | DMF dimethylamine coupling (if old DMF) or HATU adducts. | Use fresh anhydrous DMF . Ensure excess amine is not reacting with HATU. |
| Emulsion | Layers do not separate during workup. | Amphiphilic nature of the benzyl-piperidine product.[1] | Add a small amount of MeOH or saturate aqueous layer with solid NaCl . |
| Benzyl Loss | Mass spectrum shows M-90 peak.[1] | Accidental hydrogenolysis or strong acid cleavage. | Avoid Pd catalysts. Ensure workup acid is dilute (e.g., 1M HCl, not Conc.). |
References
-
Vertex Pharmaceuticals. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][6][7][8] Organic & Biomolecular Chemistry.[7][8]
-
Sigma-Aldrich. (n.d.).[1] Amide Coupling Reagents and Protocols.[5][6][7][8][9][10]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1514444, (1-Benzyl-4-piperidyl)methanamine.[1][11]
-
BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
-
ChemicalBook. (2024). 1-Benzyl-4-piperidone Applications in Medicinal Chemistry.
Sources
- 1. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1330753-19-9|N-((1-Benzylpiperidin-4-yl)methyl)propan-2-amine|BLDpharm [bldpharm.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (1-Benzyl-4-piperidyl)methanamine | C13H20N2 | CID 1514444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Pharmaceutical Intermediate: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine. This versatile secondary amine, built upon the privileged piperidine scaffold, serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. The piperidine moiety is a cornerstone in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), analgesics, and antihistamines.[1][2][3] This guide elucidates a robust synthetic pathway via reductive amination, details purification and analytical protocols, and presents a practical application in the synthesis of advanced pharmaceutical intermediates. The methodologies are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.
Structural and Physicochemical Profile
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a piperidine derivative characterized by three key structural motifs that dictate its utility as a pharmaceutical intermediate:
-
The Piperidine Ring: A six-membered heterocyclic amine that is a common backbone in medicinal chemistry, known to enhance bioactivity and confer favorable pharmacokinetic properties.[1][3]
-
The N-Benzyl Group: This group serves a dual purpose. It acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions, and can be readily removed via hydrogenolysis to allow for late-stage diversification of the final molecule.[2][4] It also increases the lipophilicity of the intermediate.[1]
-
The 4-(Isopropylaminomethyl) Side Chain: This functional group provides a reactive secondary amine, which is a key handle for introducing further molecular complexity and building out the structure of the target active pharmaceutical ingredient (API).
Table 1.1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂ | Calculated |
| Molecular Weight | 246.40 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil | General observation for similar compounds |
| Boiling Point | Not established; high boiling point expected | N/A |
| Solubility | Soluble in common organic solvents (DCM, MeOH, EtOAc) | Inferred from structure |
| Storage | 2-8 °C under inert atmosphere | [5] |
Recommended Synthetic Protocol
The most efficient and widely adopted method for synthesizing secondary amines of this nature is through reductive amination. This strategy involves the reaction of a carbonyl compound—in this case, an aldehyde—with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. This approach is favored for its high yields, operational simplicity, and atom economy.[6]
The proposed synthesis starts from the commercially available and versatile building block, 1-Benzyl-4-piperidone.
Diagram 2.1: Overall Synthetic Pathway
Caption: Multi-step synthesis from 1-Benzyl-4-piperidone.
Protocol 2.1: Synthesis of 1-Benzylpiperidine-4-carbaldehyde (Intermediate G)
This protocol outlines the first three steps to generate the key aldehyde intermediate.
Materials:
-
1-Benzyl-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LAH)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Diethyl ether, Saturated NH₄Cl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄
Procedure:
Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (C)
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq.) and wash with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 1-Benzyl-4-piperidone (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC (Ethyl Acetate/Hexane).
-
Quench the reaction by carefully adding saturated NH₄Cl solution. Extract the product with diethyl ether (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield the product.
Step 2: Synthesis of 2-(1-Benzylpiperidin-4-yl)ethan-1-ol (E)
-
In a flame-dried flask under argon, suspend LAH (2.0 eq.) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the ester from Step 1 (1.0 eq.) in THF.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool to 0 °C and quench sequentially by the dropwise addition of water, then 15% NaOH solution, then water again (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.
-
Concentrate the filtrate to yield the crude alcohol, which is often used directly in the next step.
Step 3: Synthesis of 1-Benzylpiperidine-4-carbaldehyde (G)
-
Dissolve the crude alcohol from Step 2 (1.0 eq.) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5 eq.) portion-wise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated NaHCO₃ solution containing sodium thiosulfate. Stir vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde is used immediately in the next step.
Protocol 2.2: Reductive Amination to Synthesize the Target Compound (I)
Expertise & Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is milder than sodium cyanoborohydride and does not require acidic conditions that could potentially affect other functional groups. Its selectivity for the protonated imine intermediate over ketones or aldehydes minimizes side reactions.
Materials:
-
Crude 1-Benzylpiperidine-4-carbaldehyde (from Protocol 2.1)
-
Isopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic)
-
Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄
Procedure:
-
To a solution of crude 1-Benzylpiperidine-4-carbaldehyde (1.0 eq.) in DCE, add isopropylamine (2.0 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude target compound.
Purification and Analytical Characterization
Purification of the final compound is critical to ensure its suitability for subsequent synthetic steps.[7] The basic nature of the amine allows for an initial acid-base extraction, followed by chromatographic purification.
Diagram 3.1: Purification & Analysis Workflow
Caption: Workflow for purification and final analysis.
Protocol 3.1: Purification by Flash Column Chromatography
Rationale: The addition of a small amount of triethylamine (TEA) to the mobile phase is crucial. It deactivates the acidic silanol groups on the silica gel surface, preventing the basic amine product from tailing or irreversibly binding to the column, thereby ensuring a sharp elution profile and high recovery.
Procedure:
-
Prepare the crude basic fraction as outlined in the workflow diagram (Steps A-E).
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Elute the column using a gradient mobile phase, starting with 100% DCM and gradually increasing the polarity with a mixture of 95:5 Methanol/Triethylamine. A typical gradient might be from 0% to 10% of the MeOH/TEA mixture.
-
Collect fractions and analyze by TLC (staining with ninhydrin or permanganate).
-
Combine fractions containing the pure product and concentrate under reduced pressure to yield the purified (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine.
Table 3.1: Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to benzyl protons (~7.2-7.4 ppm), isopropyl methyls (doublet, ~1.0 ppm), piperidine ring protons, and methylene linkers. |
| ¹³C NMR | Peaks for aromatic carbons, aliphatic carbons of the piperidine ring, isopropyl group, and methylene carbons. |
| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺: 247.2174. Found: 247.2. |
| HPLC Purity | ≥ 97% |
Application in API Synthesis: A Hypothetical Case Study
To demonstrate its utility, we will outline the use of our intermediate in a hypothetical synthesis of a novel analgesic. A common step in utilizing such intermediates is the removal of the N-benzyl protecting group, which unmasks the piperidine nitrogen for further functionalization.[8]
Diagram 4.1: Debenzylation and Subsequent Acylation
Caption: Transformation to a final API analogue.
Protocol 4.1: N-Debenzylation via Catalytic Hydrogenation
Procedure:
-
Dissolve the purified intermediate (1.0 eq.) in methanol.
-
Add Palladium on Carbon (10% Pd, ~5 mol% Pd).
-
Purge a hydrogenation vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, Isopropyl-(piperidin-4-ylmethyl)-amine, which can be used in the next step without further purification.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
-
Safety: The compound is expected to be an irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a highly valuable and versatile pharmaceutical intermediate. Its synthesis via a multi-step sequence culminating in a reliable reductive amination is well-established. The protocols provided herein offer a robust framework for its preparation, purification, and subsequent use in the synthesis of complex drug molecules. The strategic placement of the N-benzyl protecting group and the reactive secondary amine side chain makes it an ideal scaffold for building libraries of compounds for drug discovery, particularly in the fields of CNS disorders and pain management.
References
- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing.
- Guidechem. (2024, August 29). N-benzyl-4-piperidone: synthesis and uses.
- Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
- Malawska, B., et al. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
- Vibrant Pharma Inc. (n.d.). (1-Benzyl-piperidin-4-yl)-isopropyl-amine.
- PharmaCompass.com. (n.d.). benzyl-isopropyl-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Google Patents. (2005, January 15). CN116924967A - Preparation method of N-benzyl-4-piperidone.
- SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Benchchem. (2025). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine.
- Sigma-Aldrich. (n.d.). 1-Benzyl-4-piperidone 99 3612-20-2.
- Benchchem. (2025). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
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Preparation of Secondary Amine Building Blocks for Medicinal Chemistry: An Application and Protocol Guide
Introduction: The Central Role of Secondary Amines in Drug Discovery
Secondary amines are a cornerstone of modern medicinal chemistry. Their unique structural and physicochemical properties, particularly their ability to act as hydrogen bond donors and acceptors, make them privileged scaffolds in the design of a vast array of therapeutic agents. From modulating target engagement to influencing pharmacokinetic properties such as solubility and cell permeability, the secondary amine motif is integral to the function of numerous approved drugs. However, the synthesis of structurally diverse and functionally optimized secondary amines presents a significant, ongoing challenge in the drug development pipeline.[1][2] The inherent nucleophilicity of the nitrogen atom often leads to over-alkylation, resulting in mixtures of primary, secondary, and tertiary amines that necessitate complex purification strategies.[3][4][5][6][7][8]
This guide provides a comprehensive overview of robust and scalable methods for the preparation of secondary amine building blocks. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific principles that govern these transformations. By understanding the "why" behind the "how," chemists can make more informed decisions to streamline the synthesis of these critical medicinal chemistry components.
I. Reductive Amination: The Workhorse of Secondary Amine Synthesis
Reductive amination is arguably the most widely employed method for the synthesis of secondary amines due to its versatility, broad substrate scope, and operational simplicity.[8][9][10] The reaction proceeds through the initial formation of an imine or enamine intermediate from a primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[10][11]
A. The Causality of Reagent Selection in Reductive Amination
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the C=N bond of the iminium ion intermediate faster than the C=O bond of the starting carbonyl compound.[11]
-
Sodium Borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ can also reduce the starting aldehyde or ketone, leading to the formation of alcohol byproducts.[12] This approach is often performed in a two-step sequence: imine formation followed by reduction.[12]
-
Sodium Cyanoborohydride (NaCNBH₃) and Sodium Triacetoxyborohydride (STAB): These are milder and more selective reducing agents.[11] Their reduced reactivity towards carbonyls allows for a one-pot reaction where the amine, carbonyl compound, and reducing agent are all present from the start.[11] STAB is often preferred due to its lower toxicity compared to NaCNBH₃.
-
Silanes: More recently, silanes like dimethylsilane (Me₂SiHCl) have emerged as effective reductants in reductive amination, offering a practical and efficient alternative.[12][13]
B. Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the synthesis of a secondary amine from a primary amine and an aldehyde.
Materials:
-
Primary amine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCM or DCE (to make a 0.1-0.5 M solution).
-
Stir the mixture at room temperature for 15-30 minutes to allow for imine formation.
-
Add STAB (1.5 equiv) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude secondary amine, which can be further purified by column chromatography or crystallization.
C. Workflow for Reductive Amination
Caption: General workflow for one-pot reductive amination.
II. Nucleophilic Substitution: A Classic Route with Modern Refinements
The direct alkylation of a primary amine with an alkyl halide (a nucleophilic substitution reaction) is a fundamental method for forming C-N bonds.[8] However, this approach is often plagued by a lack of selectivity, as the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[3][4][7][8][14]
A. Mitigating Over-alkylation: The Chemist's Toolkit
Several strategies can be employed to favor the formation of the desired secondary amine:
-
Stoichiometry Control: Using a large excess of the primary amine can statistically favor the mono-alkylation product. However, this is often not practical or economical, especially with valuable starting materials.
-
Protecting Groups: A more elegant and widely used approach involves the use of protecting groups.[15][16] By temporarily "masking" the reactivity of the amine, selective mono-alkylation can be achieved. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[15][16] The choice of protecting group depends on the overall synthetic strategy and the stability of the molecule to the deprotection conditions.[15]
-
Self-Limiting Alkylation: Recent advances have introduced innovative "self-limiting" alkylation strategies.[5][6] These methods utilize reagents that, after the initial alkylation, render the product less reactive than the starting material, thus preventing over-alkylation.[5][6]
B. Protocol: N-Alkylation of a Boc-Protected Primary Amine
This protocol outlines the synthesis of a Boc-protected secondary amine, which can then be deprotected to yield the free secondary amine.
Materials:
-
Boc-protected primary amine (1.0 equiv)
-
Alkyl halide (e.g., alkyl iodide or bromide) (1.2 equiv)
-
Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide) (1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Boc-protected primary amine (1.0 equiv) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 60% dispersion in mineral oil) (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final secondary amine.[17]
III. Buchwald-Hartwig Amination: A Powerful Tool for Aryl-Alkyl Secondary Amine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[18][19][20][21] This reaction allows for the formation of a C-N bond between an aryl halide or triflate and a primary amine, providing access to a wide range of N-aryl secondary amines that are often difficult to synthesize using traditional methods.[18][20]
A. The Catalytic Cycle: A Symphony of Palladium and Ligands
The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst and a phosphine-based ligand.[19][20] The ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition and reductive elimination.[20]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
B. Protocol: Synthesis of an N-Aryl Secondary Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (e.g., bromide or chloride) (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)[20]
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed tube
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and the primary amine.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., EtOAc) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
IV. Purification Strategies for Secondary Amines
The successful synthesis of a secondary amine is only half the battle; effective purification is crucial to obtaining a high-quality building block for medicinal chemistry applications.
A. Data Presentation: Comparison of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Applicability |
| Distillation | >99% | 70-90% | Effective for compounds with significantly different boiling points from impurities.[22] |
| Column Chromatography | >98% | 60-85% | Widely applicable for separating compounds based on polarity. Amine-functionalized silica can be beneficial.[22][23] |
| Recrystallization (as a salt) | >99.5% | 80-95% | Excellent for achieving high purity, especially for solid compounds. Conversion to a salt can facilitate crystallization of oily amines.[22] |
| Acid-Base Extraction | Variable | Variable | Useful for initial cleanup by separating amines from neutral or acidic impurities.[22] |
B. Protocol: Purification of an Oily Secondary Amine via Salt Formation and Recrystallization
This protocol is particularly useful when the freebase secondary amine is an oil and difficult to purify by other means.[22]
Materials:
-
Crude oily secondary amine
-
Suitable solvent for dissolution (e.g., diethyl ether, EtOAc)
-
Acid (e.g., ethereal HCl or acetic acid)
-
Crystallization solvent/anti-solvent system (e.g., ethanol/ether, methanol/acetone)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude oily secondary amine in a minimal amount of a suitable solvent like diethyl ether or EtOAc.
-
Slowly add a solution of the acid (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation of the amine salt is complete.
-
Collect the solid salt by vacuum filtration using a Buchner funnel.
-
Wash the salt with a small amount of cold solvent to remove soluble impurities.
-
To recrystallize, dissolve the salt in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).
-
Slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether) until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
The freebase amine can be regenerated by dissolving the salt in water and basifying with a strong base (e.g., NaOH), followed by extraction with an organic solvent.
V. Conclusion: Enabling the Future of Drug Discovery
The efficient and selective synthesis of secondary amine building blocks is a critical enabler of medicinal chemistry and drug discovery. By mastering the principles and protocols of key synthetic methodologies such as reductive amination, nucleophilic substitution, and Buchwald-Hartwig amination, and by employing effective purification strategies, researchers can accelerate the development of novel therapeutics. This guide serves as a practical resource to empower scientists in their pursuit of innovative medicines that address unmet medical needs.
References
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- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
- Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. (2026).
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). ScienceDaily.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. (2025).
- Buchwald–Hartwig amination. Wikipedia.
- Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008). DiVA.
- Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications. (2017).
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. (2021).
- Purification of secondary alkyl amines. Google Patents. (1975).
- Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
- Producing Secondary and Tertiary Amines (A-Level). ChemistryStudent.
- Is there an easy way to purify organic amines?. Biotage. (2023).
- purifying secondary amine. Sciencemadness Discussion Board. (2012).
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- Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. (2024).
- Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC - NIH. (2015).
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC - NIH. (2025).
- synthesis of secondary amines. YouTube. (2019).
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. (2009).
- multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. ResearchGate. (2016).
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
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- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018).
- Protecting Agents. TCI Chemicals.
- The challenge and significance of the topic. (A) The challenge. (B) State of the art. (C) This work: versatile catalytic enantioselective transformations of secondary amides. (D) Significance of structurally diverse -branched amines for medicinal chemistry/pharmaceutical industry. GARPHOS, ligand containing the skeleton of (4,4' ,6,6'-tetramethoxy-[1,1'-biphenyl]. ResearchGate.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Chemical Science. (2024).
- 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry.
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Solvent selection for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine reactions
An Advanced Guide to Solvent Selection for (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine Reactions
As a Senior Application Scientist, navigating the functionalization of complex secondary amines requires more than a standard recipe—it demands a first-principles understanding of the molecule's physicochemical landscape. (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine (BPIA) is a highly versatile scaffold frequently utilized in the development of CNS therapeutics, GPCR ligands, and nociceptin receptor agonists[1].
However, BPIA presents unique synthetic challenges. It possesses two basic nitrogen centers, a lipophilic benzyl-protected piperidine ring, and a sterically hindered secondary amine bearing an isopropyl group. Selecting the correct solvent is not merely a matter of solubility; it is the primary thermodynamic lever used to overcome steric hindrance, direct regioselectivity, and stabilize transition states[2].
Physicochemical Profiling & Causality in Solvent Selection
To rationally select a solvent for BPIA, we must dissect its structural domains:
-
Dual Basicity: The tertiary piperidine nitrogen (pKa ~9.5) and the secondary isopropylamine nitrogen (pKa ~10.5) can both act as proton sponges. In acidic or neutral conditions, competitive protonation occurs. Solvents must accommodate excess organic bases (like DIPEA) to keep the secondary amine deprotonated and nucleophilic.
-
Steric Hindrance: The bulky isopropyl group shields the secondary nitrogen. To drive nucleophilic attack (e.g., in amidation or SN2 alkylation), polar aprotic solvents with high dielectric constants are required to leave the nucleophile unsolvated and highly reactive, while stabilizing the charge-separated transition state[2].
-
Lipophilicity: The benzyl group imparts significant hydrophobic character. Highly polar protic solvents (like pure water or lower alcohols) often lead to poor solubility of the free base, necessitating biphasic systems or moderately polar organic solvents.
Reaction-Specific Solvent Strategies
The choice of solvent dictates the mechanistic pathway of BPIA functionalization. Below is the strategic rationale for the three most common transformations.
A. Amidation (Peptide-Style Coupling) When coupling BPIA with carboxylic acids, steric hindrance drastically reduces the reaction rate. Highly active coupling reagents (e.g., HATU) are mandatory. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are the solvents of choice. DMF’s high polarity (ε = 36.7) stabilizes the highly polar OAt-active ester intermediate and ensures complete dissolution of both the lipophilic BPIA and the polar coupling salts.
B. N-Alkylation (SN2) Direct alkylation of BPIA with alkyl halides risks over-alkylation to quaternary ammonium salts. Acetonitrile (MeCN) is the optimal solvent here[3]. Its polar aprotic nature accelerates the SN2 displacement by leaving the BPIA nitrogen "naked" (unsolvated by hydrogen bonds). Crucially, MeCN poorly solvates inorganic byproducts (e.g., KBr or KI), causing them to precipitate and thermodynamically drive the reaction forward[4].
C. Buchwald-Hartwig Cross-Coupling For C-N coupling with aryl halides, palladium catalysts are highly sensitive to coordinating solvents. Toluene or 1,4-Dioxane are required[5]. Toluene is non-coordinating, preventing catalyst poisoning, and allows for the high temperatures (80–110 °C) needed to overcome the steric bulk of the isopropyl group[6].
Workflow for selecting optimal solvents based on BPIA reaction pathways.
Quantitative Solvent Matrix
To standardize protocol development, the following table summarizes the physicochemical properties of recommended solvents and their direct impact on BPIA reaction yields.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Recommended BPIA Reaction | Causality / Mechanistic Compatibility |
| DMF | 36.7 | 153 | Amidation, Alkylation | Excellent solvation of polar transition states; overcomes steric hindrance of the isopropyl group. |
| DCM | 8.9 | 39.6 | Amidation (Acyl chlorides) | Ideal for temperature-sensitive acylations; easily removed during workup. |
| Acetonitrile | 37.5 | 82 | N-Alkylation | High polarity accelerates SN2; promotes precipitation of byproduct salts (e.g., KBr) to drive equilibrium. |
| Toluene | 2.4 | 110 | Buchwald-Hartwig | Non-coordinating; prevents Pd-catalyst poisoning; supports high-temperature couplings. |
| 1,4-Dioxane | 2.2 | 101 | Buchwald-Hartwig | Solubilizes polar inorganic bases (e.g., Cs2CO3) better than toluene at elevated temperatures. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), researchers can verify the causality of the solvent's effect in real-time.
Protocol A: High-Yield HATU-Mediated Amidation
Steric hindrance from the isopropyl group requires the generation of a highly reactive 7-aza-HOBt ester. DMF is utilized to stabilize this polar intermediate.
-
Activation: In an oven-dried flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality Check: The solution will immediately turn pale yellow, confirming the deprotonation of the acid and formation of the active ester. Stir for 10 minutes.
-
BPIA Addition: Add BPIA (1.0 eq) dropwise. The excess DIPEA ensures both the piperidine and secondary amine nitrogens remain unprotonated.
-
Self-Validation (IPC): Monitor via LC-MS after 2 hours. The high dielectric constant of DMF should drive the reaction to >95% conversion. Look for the disappearance of the BPIA mass (m/z [M+H]+ ≈ 247).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The lipophilic benzyl-piperidine moiety ensures the product partitions entirely into the organic layer, leaving DMF and HATU byproducts in the aqueous phase.
Mechanistic pathway of BPIA amidation highlighting the role of polar aprotic solvents.
Protocol B: Selective N-Alkylation
To prevent over-alkylation, Acetonitrile is used to exploit the differential solubility of the starting materials versus the inorganic byproducts.
-
Reagent Setup: To a round-bottom flask, add BPIA (1.0 eq) and anhydrous K2CO3 (2.0 eq).
-
Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) (0.5 M). Add a catalytic amount of KI (0.1 eq) to accelerate the reaction via the Finkelstein mechanism[4].
-
Electrophile Addition: Add the alkyl bromide (1.1 eq) slowly at room temperature.
-
Thermal Activation: Heat the reaction to 65 °C. Causality Check: As the SN2 reaction proceeds, KBr will precipitate out of the MeCN solution. This visual cue (increased turbidity) is a self-validating indicator that the reaction is moving forward[3].
-
Self-Validation (IPC): Analyze via LC-MS at 4 hours. MeCN's polarity should yield >90% mono-alkylation. If di-alkylation (quaternary salt) is observed, reduce the temperature to 50 °C, leveraging the steric bulk of the isopropyl group to kinetically favor the mono-alkylated product.
References
- Hydronopol derivatives as agonists on human ORL1 receptors. US Patent 7241770B2.
-
Amines - Order of Basicity and Solvent Effects. SATHEE - IIT Kanpur. Available at:[Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6423871B1.
-
Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
Sources
- 1. US7241770B2 - Hydronopol derivatives as agonists on human ORL1 receptors - Google Patents [patents.google.com]
- 2. SATHEE: Amines [sathee.iitk.ac.in]
- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Storage and handling protocols for hygroscopic piperidine amines
Application Note: Storage, Handling, and Stability Protocols for Hygroscopic Piperidine Amines
Abstract & Scope
Piperidine-based amines are ubiquitous pharmacophores in drug development but present a dual stability challenge: they are moderately to highly hygroscopic and chemically reactive toward atmospheric carbon dioxide (
The Chemical Basis of Instability
To handle these reagents effectively, one must understand the "why." Piperidine amines are not just "wet"; they undergo a specific chemical transformation upon exposure to air.
The Hygroscopic-Carbamate Cycle
Piperidine amines are strong nucleophiles and bases. When exposed to air, two coupled processes occur:
-
Hygroscopicity: The amine hydrogen bonds with atmospheric water, forming hydrates.
-
Carbamate Formation: The hydrated amine reacts with atmospheric
. Unlike simple hydration, this is a chemical reaction forming a piperidinium carbamate salt.
Critical Insight: The "white crust" often seen on the caps of old piperidine bottles is not simple degradation; it is the carbamate salt formed by the reaction of the amine vapor with air. This salt is thermally unstable and can revert to free amine and
upon heating, potentially pressurizing reaction vessels.
Mechanism:
This reaction is reversible but favored at room temperature in the presence of moisture.
Visualization: Degradation & Handling Logic
Figure 1: Atmospheric Degradation Pathway
This diagram illustrates the cascade from air exposure to chemical impurity.
Caption: Figure 1. The pathway of atmospheric degradation. Note that water uptake often catalyzes the formation of the carbamate salt.
Figure 2: Handling Decision Matrix
A logic gate for selecting the correct handling protocol based on reagent quantity and sensitivity.
Caption: Figure 2. Operational decision tree. For <100mg, glovebox handling is mandatory to prevent % error from surface adsorption of water.
Storage Protocols
Objective: Maintain water content < 500 ppm and prevent carbamate formation.
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber Glass or HDPE | Piperidines can leach plasticizers from standard PVC. Amber glass prevents photo-oxidation. |
| Closure System | Teflon-lined Screw Cap + Parafilm | Teflon (PTFE) is inert to amines. Parafilm provides a secondary gas barrier against |
| Headspace Gas | Argon (Ar) | Argon is heavier than air, forming a "blanket" over the reagent when opened. Nitrogen ( |
| Temperature | 4°C to 8°C | Reduced temperature slows the kinetics of oxidation and hydrolysis. |
| Secondary Containment | Desiccator with KOH | KOH pellets act as a sacrificial scavenger for both |
Protocol 1: Long-Term Storage Setup
-
Flush the headspace of the bottle with dry Argon for 30 seconds before sealing.
-
Wrap the cap junction tightly with Parafilm M.
-
Place the bottle inside a secondary jar/desiccator containing Potassium Hydroxide (KOH) pellets .
-
Why KOH? Unlike silica gel (which is acidic and can react with amine vapors), KOH is basic. It aggressively absorbs atmospheric
and water, creating a "micro-environment" that is chemically compatible with the amine [1].
-
Handling & Transfer Protocols
Protocol 2: Liquid Transfer (Schlenk Technique)
For reagents stored in Sure-Seal™ or septum-capped bottles.
-
Purge: Insert a needle connected to an inert gas line (Ar/N2) into the bottle to pressurize it slightly.
-
Vent: Insert a second needle (the vent) if not withdrawing into a vacuum-sealed flask, or use a gas-tight syringe.
-
Withdraw: Invert the bottle and withdraw the liquid. The positive pressure ensures no air enters the bottle during withdrawal.
-
Expert Tip: Do not use standard steel needles for long-term storage puncture; they can corrode. Use platinum-coated or replace septa frequently.
Protocol 3: Solid Weighing (Benchtop Modification)
If a glovebox is unavailable, use the "Tare-purge" method.
-
Tare a vial containing a septum cap.
-
Flush the vial with Argon.
-
Rapidly add the solid amine.
-
Immediately cap and purge again.
-
Correction Factor: If the reagent is known to be hygroscopic and has been opened previously, determine the water content (see QC section) and adjust the molecular weight used in calculations:
Quality Control & Self-Validation
A protocol is only trustworthy if you can validate it. Use these methods to verify reagent quality before committing to a high-value synthesis.
Visual "Crust" Test
-
Observation: Check the threads of the bottle cap.
-
Fail Criteria: Presence of white, crystalline solid.
-
Diagnosis: This is piperidinium carbamate.[1] It indicates the seal was compromised. The liquid inside may still be usable if distilled, but the titer is unreliable.
Modified Karl Fischer (KF) Titration
Standard KF reagents cannot be used for amines. The basic amine neutralizes the acid required for the KF reaction, shifting the pH and preventing the endpoint detection.
-
Protocol: Use a Buffered KF Solvent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain pH 5-7 [2].
-
Validation: Inject a known water standard (10 mg) into the cell with the amine to ensure the instrument recovers 98-102% of the spike. This proves the amine is not suppressing the signal.
NMR Validation (The "Invisible" Impurity)
-
Method: Run a
or NMR in . -
Marker: Look for a carbamate carbonyl peak in
NMR around 160-162 ppm [3]. In NMR, peak broadening of the N-adjacent protons often indicates rapid exchange with water/carbamate species.
Re-Purification (Salvage Protocol)
If a critical reagent has degraded (wet/cloudy):
-
Drying: Add KOH pellets directly to the liquid amine. Shake and let stand for 24 hours. The KOH will liquefy as it absorbs water.
-
Distillation: Decant the amine into a distillation flask. Distill under inert atmosphere (N2).
-
Note: Discard the first 10% (forerun) which contains azeotropes. Collect the middle fraction.
-
-
Storage: Immediately transfer to an Argon-flushed amber bottle with a fresh septum.
References
-
BenchChem Technical Support. (2025).[2][3] Purification and Handling of Piperidine Derivatives. BenchChem Application Notes.
-
Sigma-Aldrich. (2025).[4] Determination of Water Content in Amines Using Karl Fischer Titration. Technical Bulletin.
-
Fandiño, O., et al. (2018).[1] Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction. Journal of Physical Chemistry B, 122(48), 10880-10893.[1]
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
-
Codefine. (2025).[4][5] Moisture Barrier Packaging: Best Materials for Hygroscopic Products.
Sources
Scalable synthesis methods for N-isopropyl-1-benzyl-4-piperidinemethanamine
Application Note: Scalable Synthesis of N-isopropyl-1-benzyl-4-piperidinemethanamine
Part 1: Executive Summary & Molecule Identity
Target Molecule: N-isopropyl-1-benzyl-4-piperidinemethanamine IUPAC Name: N-(1-benzylpiperidin-4-yl)methylpropan-2-amine CAS Registry Number: Not widely listed for the specific methanamine derivative; structurally related to CAS 132442-32-1 (the direct amine analog). Core Structure: 1-Benzyl-4-(aminomethyl)piperidine core alkylated with an isopropyl group.
Abstract: This guide details a scalable, high-fidelity protocol for the synthesis of N-isopropyl-1-benzyl-4-piperidinemethanamine . Unlike direct alkylation methods which suffer from over-alkylation and difficult purification, this protocol utilizes a Reductive Amination strategy. We employ 1-benzyl-4-(aminomethyl)piperidine and acetone as the carbon source. This route is selected for its high atom economy, suppression of tertiary amine byproducts (due to steric hindrance of the isopropyl group), and ease of scale-up from gram to kilogram quantities.
Critical Nomenclature Note: Researchers must distinguish between:
-
Target: ...piperidinemethanamine (Contains a
linker between ring and nitrogen). -
Analog: ...piperidin-4-amine (Nitrogen attached directly to the ring). This protocol specifically addresses the methanamine (linker) derivative.
Part 2: Retrosynthetic Analysis & Strategy
The most robust disconnection for secondary amines is the C-N bond formed via reductive amination.
Strategic Choice:
-
Route A (Selected): Reaction of 1-benzyl-4-(aminomethyl)piperidine with acetone .
-
Rationale: Acetone serves as both reagent and solvent (or co-solvent). The formation of the isopropyl group stops cleanly at the secondary amine stage because adding a second isopropyl group is sterically disfavored.
-
-
Route B (Discarded): Reaction of 1-benzyl-4-piperidinecarboxaldehyde with isopropylamine.
-
Reason for Rejection: Aldehydes are prone to oxidation and polymerization. The amine precursor in Route A is more stable and commercially available.
-
Graphviz Diagram 1: Retrosynthetic Tree
Caption: Retrosynthetic disconnection showing the convergence of the primary amine and acetone.
Part 3: Detailed Experimental Protocol
Scale: 100 g Input (Scalable to kg) Method: Reductive Alkylation using Sodium Triacetoxyborohydride (STAB).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |
| 1-Benzyl-4-(aminomethyl)piperidine | 204.31 | 1.0 | 100.0 g | Substrate |
| Acetone | 58.08 | 5.0 | 142.0 g (~180 mL) | Reagent/Solvent |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 155.6 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 29.4 g | Catalyst |
| Dichloromethane (DCM) | - | - | 1.0 L | Solvent |
| 1N NaOH | - | - | ~500 mL | Quench/Base |
Step-by-Step Procedure
Step 1: Imine Formation (In Situ)
-
Equip a 3-neck round-bottom flask (3L) with a mechanical stirrer, nitrogen inlet, and internal thermometer.
-
Charge 1-Benzyl-4-(aminomethyl)piperidine (100 g) and DCM (800 mL).
-
Add Acetone (180 mL) followed by Acetic Acid (29.4 g).
-
Stir at Room Temperature (20–25°C) for 1 hour .
-
Insight: While ketones react slower than aldehydes, the high excess of acetone drives the equilibrium toward the imine/hemiaminal species.
-
Step 2: Reduction 5. Cool the mixture to 0–5°C using an ice bath. 6. Add STAB (155.6 g) portion-wise over 30 minutes.
- Caution: Mild exotherm and gas evolution (
) may occur. Maintain internal temperature .
- Remove the ice bath and allow the reaction to warm to Room Temperature.
- Stir for 12–16 hours (Overnight).
- Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%
) or LC-MS. The starting primary amine should be consumed.
Step 3: Workup & Purification [3][4]
9. Quench: Cool to 0°C. Slowly add 1N NaOH (500 mL) until pH > 10. Stir vigorously for 30 minutes to decompose boron complexes.
10. Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
11. Extraction: Extract the aqueous layer with DCM (
Step 4: Salt Formation (Optional for Solid Handling)
-
The free base is likely an oil. For storage/stability, convert to the Dihydrochloride or Oxalate salt.
-
Protocol: Dissolve crude oil in Ethanol. Add 2.2 eq of HCl (in ether or dioxane). Precipitate the solid, filter, and wash with cold ether.
Graphviz Diagram 2: Process Workflow
Caption: Operational workflow for the reductive amination process.
Part 4: Analytical Validation & Safety
Expected Analytical Data:
-
1H NMR (400 MHz, CDCl3):
-
7.2–7.3 (m, 5H, Aromatic), 3.5 (s, 2H,
), 2.8 (m, 1H, Isopropyl CH), 2.4 (d, 2H, ), 1.05 (d, 6H, Isopropyl ).
-
7.2–7.3 (m, 5H, Aromatic), 3.5 (s, 2H,
-
Mass Spectrometry (ESI+):
-
Calc MW: ~246.39. Expected
.
-
Safety & Hazards:
-
STAB (Sodium Triacetoxyborohydride): Releases hydrogen gas upon reaction with protic sources. Keep away from ignition sources. Less reactive than
but still requires care. -
DCM: Suspected carcinogen. Use in a fume hood.
-
Exotherm: The quenching step can be exothermic; add base slowly.
Part 5: References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link
-
BenchChem. (2025).[4] "General Protocols for Reductive Amination of Piperidine Derivatives." BenchChem Technical Library. Link (Cited for general process conditions).
Sources
Troubleshooting & Optimization
Troubleshooting purification of secondary amines by column chromatography
Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with the purification of secondary amines.
Secondary amines are notoriously difficult to purify on standard silica gel. Because they possess a lone pair of electrons on the nitrogen atom, they are highly basic and nucleophilic. When these compounds travel down a standard bare silica column, they encounter weakly acidic silanol groups (Si-OH, pKa ~4.5–6.5). This triggers a Brønsted acid-base interaction, protonating the amine and forming a strong ionic bond with the stationary phase[1]. The macroscopic result of this microscopic interaction is severe peak tailing, irreversible adsorption, poor recovery, and sometimes compound degradation[2].
This guide is designed to move beyond basic "tips and tricks" by explaining the causality behind chromatographic behaviors and providing self-validating protocols to ensure your purifications succeed on the first attempt.
Troubleshooting FAQs: The "Why" and "How" of Amine Purification
Q1: I am experiencing severe peak tailing and streaking on my TLC plates and flash columns. How do I neutralize the silica? A1: You must deactivate the acidic silanol groups by adding a basic mobile phase modifier, such as Triethylamine (TEA) or Ammonia[1]. These small, basic molecules act as sacrificial competitors. They saturate and bind to the acidic silanol sites on the silica surface, effectively "masking" the stationary phase and preventing your secondary amine from forming ionic bonds[2]. For lipophilic amines, 1–2% TEA in Hexane/Ethyl Acetate is standard. For polar amines, 1–10% Ammonia in Methanol/Dichloromethane (DCM) is preferred[1].
Q2: I added 1% Ammonia to my Methanol/DCM eluent, but my amine is still stuck at the top of the column. What went wrong? A2: You likely failed to properly equilibrate the column. When you introduce a basic modifier to bare silica, an "ammonia front" (or TEA front) forms[3]. The modifier strongly interacts with the silica and is stripped from the mobile phase as it travels down the column. If you load your sample before the column is completely saturated, your amine will hit un-deactivated silica and stick until the ammonia front finally catches up[3]. Causality Rule: A column is not deactivated until the modifier has physically exited the bottom of the column.
Q3: I successfully deactivated the column, but now my compounds are co-eluting. How do I regain separation resolution? A3: This is a common side effect of using highly polar modifiers. Both methanol and ammonia have extremely strong displacement effects[2]. While they successfully prevent your amine from sticking, their high polarity compresses the separation window, causing compounds to elute too quickly with little to no resolution[4]. If modifying the mobile phase destroys your resolution, you must change your stationary phase.
Q4: What is the best alternative stationary phase if bare silica fails? A4: Switch to an Amine-Functionalized Silica (e.g., KP-NH or amino-silica). In this media, the silica surface is covalently bonded with an organic amine, making the surface inherently basic[2]. Because the silanols are permanently masked by the bonded phase, you do not need to add any basic modifiers to your solvent[4]. This allows you to use "softer," non-polar solvent systems (like simple Hexane/Ethyl Acetate gradients), which restores your separation resolution and vastly improves mass transfer kinetics[2].
Quantitative Data & Selection Guides
To optimize your purification strategy, compare the properties of common mobile phase modifiers and stationary phases below.
Table 1: Mobile Phase Modifiers for Bare Silica
| Modifier | Typical Concentration | Solvent Compatibility | Mechanism of Action | Post-Purification Removal |
| Triethylamine (TEA) | 1.0% – 2.0% (v/v) | Hexane / Ethyl Acetate | Competes for acidic silanols | Rotary evaporation (BP: 89°C) |
| Ammonia (NH₃) | 1.0% – 10.0% (v/v) | DCM / Methanol | Neutralizes strong acidic sites | Lyophilization or evaporation |
| Diethylamine (DEA) | 0.1% – 1.0% (v/v) | Hexane / Ethyl Acetate | Stronger silanol competition | Rotary evaporation (BP: 55°C) |
Table 2: Stationary Phase Selection Guide for Amines
| Stationary Phase | Surface Chemistry | Best For... | Recommended Solvent System |
| Bare Silica (Deactivated) | Acidic (Si-OH masked by TEA) | Standard lipophilic secondary amines | Hexane / EtOAc + 1% TEA |
| Amine-Functionalized Silica | Basic (Covalently bonded amine) | Complex heterocycles, polar amines | Hexane / EtOAc (No modifiers) |
| Basic Alumina | Basic (Al₂O₃) | Acid-sensitive basic amines | Hexane / EtOAc / DCM |
| Reversed-Phase (C18) | Non-polar (End-capped) | Highly polar or aqueous amines | Water / MeCN + 0.1% NH₃ (High pH) |
Strategic Workflows & Decision Trees
Caption: Decision tree for selecting the optimal secondary amine purification strategy.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop systems. They include mandatory validation steps to ensure the chemistry is performing as expected before you risk losing your synthesized compound.
Protocol 1: Deactivation of Bare Silica Gel with TEA
Use this protocol for standard lipophilic secondary amines where bare silica is preferred.
-
Eluent Preparation: Prepare your mobile phase based on prior TLC optimization (e.g., 70:30 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the bulk solvent.
-
Slurry Packing: In a beaker, mix the bare silica gel with the TEA-modified eluent to create a uniform slurry. Pour this into your glass column.
-
Equilibration (The Critical Step): Pass a minimum of 3 to 5 column volumes (CV) of the TEA-modified eluent through the packed bed.
-
Self-Validation (pH Check): Collect a few drops of the eluent exiting the bottom of the column and spot it onto wetted pH indicator paper.
-
If the pH is neutral (~7): The silica is still consuming the TEA. The column is not deactivated. Continue flushing.
-
If the pH is basic (>8): The "TEA front" has passed. The silanols are fully masked, and the column is ready.
-
-
Sample Loading: Dissolve your secondary amine in the minimum amount of TEA-modified eluent, load it onto the column, and proceed with standard flash chromatography.
Caption: Step-by-step workflow for deactivating bare silica gel with triethylamine (TEA).
Protocol 2: Normal-Phase Purification using Amine-Functionalized Silica
Use this protocol for polar amines, complex heterocycles, or when DCM/MeOH/NH₃ gradients cause co-elution.
-
Method Development (Self-Validation): Do not assume your bare silica TLC conditions will translate. Spot your crude mixture on an amine-functionalized TLC plate (e.g., KP-NH plates). Develop using a simple, modifier-free gradient like Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol[4]. Adjust the ratio until your target secondary amine has an Rf value between 0.2 and 0.3.
-
Column Setup: Attach a pre-packed amine-functionalized silica cartridge to your automated flash system.
-
Equilibration: Equilibrate the cartridge with 2 column volumes of your starting non-polar solvent (e.g., 100% Hexane). Note: Because the amine is covalently bonded to the silica, no modifier saturation front is required.
-
Elution: Run the gradient determined in Step 1. The basic nature of the bonded phase will repel the secondary amine, allowing it to elute in sharp, symmetrical peaks without the need for aggressive, highly polar solvents[5].
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.[Link]
-
Is there an easy way to purify organic amines? - Biotage.[Link]
-
When basification of silica gel is required, before using Column chromatography? - ResearchGate.[Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs.[Link]
Sources
Technical Support Center: Stabilization of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Technical Brief: The Oxidation Challenge
Molecule: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine CAS: 132442-32-1 (and related free base forms)
As researchers, we often treat amines as stable intermediates, but this specific scaffold presents a "perfect storm" for oxidative degradation. You are dealing with two distinct centers of vulnerability:
-
The Benzylic Position: The carbon connecting the benzene ring to the piperidine nitrogen is highly activated. The adjacent nitrogen lone pair stabilizes radical intermediates, making this site prone to oxidative dealkylation (cleavage), releasing benzaldehyde [1].
-
The Secondary Amine Tail: The isopropyl-amine group is susceptible to N-oxidation (forming hydroxylamines/nitrones) and subsequent dehydration to imines (Schiff bases), which leads to polymerization and color change [2].
The Symptom: The clear, colorless oil turns yellow, then amber, and finally precipitates a brown gum. This is not just a purity issue; it is a change in chemical identity that will ruin downstream coupling reactions (e.g., reductive aminations or amide couplings).
Module 1: Storage & Handling (Immediate Mitigation)
If you must store the free base (oil), you are fighting thermodynamics. Follow these protocols to delay entropy.
Standard Operating Procedure (SOP): Inert Handling
| Parameter | Specification | Reason |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and forms a better "blanket" over the oil surface than Nitrogen. |
| Container | Amber Glass (Silanized preferred) | UV light catalyzes the radical abstraction at the benzylic position. |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower T exponentially slows oxidation kinetics. |
| Headspace | Minimal (<10% of volume) | Less headspace = less available oxygen molecules to initiate the chain reaction. |
The "Schlenk" Transfer Protocol
Do not pour this amine through open air.
-
Purge: Flush the receiving vessel with Argon for 5 minutes.
-
Cannulate: Use a double-ended needle (cannula) and positive pressure to transfer the liquid.
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap or a greased glass stopper with a Keck clip.
Module 2: Chemical Stabilization (The "Gold Standard")
Guidance: The free base is inherently unstable. The only robust long-term solution is to convert the amine into a salt. Protonating the nitrogen atoms removes the electron density (lone pair) that stabilizes the oxidative transition states [3].
Protocol: Conversion to Dihydrochloride Salt
Objective: Isolate the stable solid .2HCl salt form.
-
Dissolution: Dissolve 10g of the amine oil in 50 mL of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether). Note: Ensure the ether is peroxide-free (Test with Quantofix strips).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (approx. 2.2 - 2.5 equivalents).
-
Observation: A white precipitate should form immediately.
-
-
Maturation: Stir at 0°C for 30 minutes to ensure complete protonation of both the piperidine and the secondary amine.
-
Filtration: Filter under a blanket of Nitrogen (using a Schlenk frit if possible).
-
Washing: Wash the cake with cold, anhydrous ether (2 x 20 mL) to remove unreacted organic impurities.
-
Drying: Vacuum dry at 40°C. Store the resulting white solid.
Why this works: The .2HCl salt locks both nitrogen lone pairs, raising the oxidation potential significantly. The solid lattice also restricts oxygen diffusion compared to the liquid oil.
Troubleshooting Guide
Scenario A: "My sample turned yellow overnight."
-
Diagnosis: Early-stage oxidation. The yellow color usually comes from trace N-oxide formation or conjugated imine impurities (Schiff bases).
-
Action:
-
Check LC-MS. Look for M+16 (N-oxide) or M-2 (Imine) peaks.
-
If purity is >95%, you can purify via a short Silica plug (flushed with 1% Triethylamine in DCM) to remove polar oxides.
-
Immediate Fix: Convert to salt (see Module 2) to stop further degradation.
-
Scenario B: "I smell almonds when I open the bottle."
-
Diagnosis: Advanced Benzylic Oxidation. The "almond" smell is Benzaldehyde .
-
Mechanism: The C-N bond at the benzyl position has cleaved.
-
Action: The sample is likely compromised.
-
Perform H-NMR.[1] Look for the aldehyde proton peak around 10 ppm.
-
If Benzaldehyde is present, the stoichiometry of your molecule is broken. Discard and repurify or buy fresh precursor.
-
Scenario C: "Impurity spikes in HPLC with RRT < 1.0."
-
Diagnosis: Polar N-oxides.
-
Cause: Did you use THF or Ether as a solvent?
-
Explanation: Ethers form peroxides over time. These peroxides act as oxygen transfer agents, oxidizing your amine to an N-oxide [4].
-
Prevention: Always use "Inhibitor-free" solvents only if freshly distilled. Otherwise, use BHT-stabilized THF or switch to DCM/Toluene.
Visualizations
Diagram 1: Oxidative Degradation Pathway
Caption: The dual-threat degradation mechanism showing Benzylic cleavage (Path A) and N-Oxidation (Path B).
Diagram 2: Handling Decision Tree
Caption: Logical workflow for determining the correct storage strategy based on usage timeline.
FAQ: Researcher to Researcher
Q: Can I use Ascorbic Acid (Vitamin C) as an antioxidant? A: Generally, no. Ascorbic acid is insoluble in the organic solvents (DCM, Toluene) typically used to dissolve this amine. For organic solutions, BHT (Butylated hydroxytoluene) at 0.1% w/w is the standard industrial stabilizer if you cannot form the salt [5].
Q: Why does the protocol recommend HCl in Dioxane instead of aqueous HCl? A: We want to precipitate the salt. Using aqueous HCl introduces water, which acts as a solvent for the salt, preventing precipitation. Anhydrous conditions (Dioxane or Ether) ensure the salt crashes out of solution for easy filtration.
Q: My HPLC shows a peak at RRT 1.2. Is this oxidation? A: Likely not. Late-eluting peaks are usually dimers or bis-alkylated byproducts from the synthesis, not oxidation products. Oxidation products (N-oxides) are more polar and typically elute earlier (RRT < 1.0).
References
-
Vertex AI Search. (2025). Oxidation mechanism of benzyl piperidine amines: RuO4-mediated oxidation and benzylic cleavage. ResearchGate. Available at: [Link]
-
University of Mustansiriyah. (n.d.). Oxidation of Secondary and Primary Amines: N-oxidation and Dealkylation pathways. Available at: [Link][2]
-
Mingxu Chemicals. (2025).[1][3] How to prevent the oxidation of Amine Catalyst? Storage and Salt Formation strategies. Available at: [Link]
-
University of Pittsburgh. (n.d.). Peroxides and peroxide-forming compounds: Hazards and formation in ethers.[4] Available at: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mingxupu.com [mingxupu.com]
- 4. safety.fsu.edu [safety.fsu.edu]
Removing benzyl protecting groups from piperidine methyl amines
Welcome to the Technical Support Center for the deprotection of N-benzyl piperidine amines. The benzyl (Bn) group is a highly reliable protecting group in organic synthesis, but its removal from strongly basic heterocycles like piperidines often presents unique challenges.
This guide provides researchers and drug development professionals with field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yielding deprotection.
Strategy Selection & Workflow
Piperidine derivatives are strongly basic. During deprotection, the resulting secondary amine can act as a Lewis base, coordinating to metal catalysts and halting the reaction[1]. Selecting the correct debenzylation strategy depends entirely on the electronic nature of your substrate and the presence of other reducible functional groups[2].
Decision tree for selecting an N-debenzylation strategy for piperidines.
Quantitative Comparison of N-Debenzylation Strategies
| Method | Reagents & Catalyst | Typical Temp | Reaction Time | Avg. Yield | Key Advantage |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), Acidic EtOH | 25–60 °C | 12–24 h | 85–95% | Cleanest reaction; toluene is the only byproduct[3]. |
| Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, MeOH | 60 °C (Reflux) | 1–4 h | 80–90% | Rapid kinetics; avoids the need for pressurized H₂ gas[4]. |
| ACE-Cl Cleavage | 1. ACE-Cl, DCE. 2. MeOH | 80 °C (Reflux) | 3–5 h | 75–85% | Non-reductive; perfectly preserves alkenes and nitro groups[5]. |
Self-Validating Experimental Protocols
Protocol A: Catalytic Hydrogenolysis (Pd/C & H₂)
This is the premier method for N-benzyl deprotection due to its clean conversion[3]. However, it requires strict pH control when applied to piperidines.
-
Preparation: Dissolve the N-benzyl piperidine (1.0 mmol) in 10 mL of absolute ethanol[3].
-
Acidification (Causality Step): Add 1.1 equivalents of 1M aqueous HCl or glacial acetic acid. Why? Protonating the piperidine nitrogen neutralizes its nucleophilicity, preventing the lone pair from poisoning the palladium catalyst[1].
-
Catalyst Addition: Carefully add 10% Pd/C (10–20 mol% Pd)[2]. Safety Note: Pd/C is pyrophoric; add it under a gentle stream of inert gas.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature to 60 °C for 12–24 hours[2].
-
In-Process Validation: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the UV-active starting material disappears, and a strong Ninhydrin-positive baseline spot (amine salt) appears.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol. Concentrate the filtrate in vacuo to yield the deprotected piperidine salt[2].
Protocol B: Chemical Cleavage via 1-Chloroethyl Chloroformate (ACE-Cl)
When your molecule contains reducible groups (like double bonds or nitro groups), catalytic hydrogenation is unsuitable[2]. ACE-Cl offers a highly selective, non-reductive alternative[5].
Mechanistic workflow of ACE-Cl mediated N-debenzylation.
-
Carbamate Formation: Dissolve the N-benzyl piperidine (1.0 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 mmol) dropwise at 0 °C[5].
-
Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. In-Process Validation: TLC should indicate complete consumption of the tertiary amine and formation of a less polar carbamate intermediate.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to complete dryness. Why? This step is mandatory to remove excess ACE-Cl and benzyl chloride byproducts before the next step.
-
Solvolysis: Resuspend the crude residue in 10 mL of methanol and heat to reflux for 1–2 hours[5].
-
In-Process Validation: Observe the solution; the decarboxylation process releases CO₂ gas. The reaction is complete when gas evolution ceases.
-
Workup: Evaporate the methanol to afford the secondary piperidine amine as a hydrochloride salt[5].
Protocol C: Catalytic Transfer Hydrogenation
This method uses ammonium formate as an in situ hydrogen donor, avoiding the need for pressurized hydrogen gas[4].
-
Preparation: Dissolve the N-benzyl piperidine (1.0 mmol) in 10 mL of methanol.
-
Catalyst Addition: Add 10% Pd/C (10% w/w).
-
Hydrogen Source (Causality Step): Slowly add ammonium formate (5.0 mmol) in small portions to the stirring mixture[4]. Why? Ammonium formate decomposes into H₂, CO₂, and NH₃. Portion-wise addition prevents the reaction from boiling over due to rapid, exothermic gas evolution.
-
Reflux: Heat the mixture to 60 °C for 1–4 hours.
-
In-Process Validation: Effervescence will be visible. Once bubbling stops and TLC confirms starting material consumption, the reaction is complete.
-
Workup: Filter through Celite, concentrate, and partition between 1M NaOH and dichloromethane to extract the free secondary amine.
Troubleshooting & FAQs
Q: My catalytic hydrogenolysis is stalling at 50% conversion despite using fresh 10% Pd/C. What is happening? A: Free piperidine amines act as strong Lewis bases and coordinate to the palladium surface, effectively poisoning the catalyst[1]. To resolve this, ensure your reaction medium is acidified (e.g., using HCl or acetic acid)[2]. Protonating the amine neutralizes its nucleophilicity, allowing the catalytic cycle to continue to completion.
Q: I need to debenzylate a piperidine that contains an alkene group. Which method should I use? A: Catalytic hydrogenation (Pd/C with H₂ or ammonium formate) will reduce your alkene. You must use the ACE-Cl method[5]. ACE-Cl operates via a non-reductive nucleophilic substitution pathway, preserving sensitive reducible functional groups like alkenes, alkynes, and nitro groups[2].
Q: During the ACE-Cl protocol, I isolated a stable compound that is not my desired secondary amine. What went wrong? A: You likely failed to fully execute the methanolysis step. The initial reaction with ACE-Cl generates a 1-chloroethyl carbamate intermediate[6]. This intermediate is highly stable in aprotic solvents like DCE. You must completely evaporate the DCE, resuspend the mixture in methanol, and heat to reflux to drive the solvolysis and subsequent decarboxylation[5].
Q: Can I substitute 5% Pd/C for 10% Pd/C by just doubling the mass? A: While theoretically possible, practical experience shows that 5% Pd/C often lacks the necessary catalytic activity for stubborn N-benzyl groups, even in excess[1]. The higher density of active palladium sites on 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst) is required to efficiently cleave the benzylic C-N bond[2].
References
1.[5] BenchChem Technical Support Team. "1-Chloroethyl chloroformate | 50893-53-3 | Benchchem: A Comparative Guide to N-Dealkylation". Benchchem. 5 2.[6] NBInno. "Understanding the Role of 1-Chloroethyl Chloroformate in Pharmaceutical Intermediates". nbinno.com. 6 3. Zhou Guangwei, et al. "Progress of N-Benzyl Removal". Chinese Journal of Organic Chemistry. 4.[4] Ram, S., & Ehrenkaufer, R. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate". Semantic Scholar. 4 5.[2] BenchChem Technical Support Team. "Technical Support Center: N-Debenzylation of Piperidine Intermediates". Benchchem. 2 6.[1] Sciencemadness Discussion Board. "De-protection of N-Benzyl groups". sciencemadness.org.1 7.[3] BenchChem Technical Support Team. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection". Benchchem. 3
Sources
Technical Support Center: Sterically Hindered Reductive Amination
Ticket ID: RA-OPT-9000 Subject: Optimization of Reductive Amination for Sterically Hindered Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Triage: Assessment of Steric Barriers
Before selecting a protocol, we must diagnose the specific nature of the steric hindrance. Standard conditions (e.g., NaBH(OAc)₃ in DCE) often fail here because the rate of imine formation (
Workflow Selector
Use the following logic flow to select the appropriate experimental module.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on substrate steric profile.
The "Titanium Protocol": The Gold Standard for Hindrance
Applicability: Moderately to severely hindered ketones (e.g., acetophenones, cyclic ketones) and weak nucleophiles (anilines).
The Science (Why it works)
For hindered substrates, the equilibrium constant (
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity (lowering LUMO energy).
-
Water Scavenger: Irreversibly reacts with water to form stable TiO₂, driving the equilibrium toward the imine (Le Chatelier’s principle).
Standard Operating Procedure (SOP-Ti)
Reagents:
-
Ketone (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Titanium(IV) Isopropoxide (1.25 - 2.0 equiv)
-
Reducing Agent: NaBH₄ (for pre-formed imines) or NaBH₃CN (for in-situ)[1]
-
Solvent: Neat (preferred) or THF/Ethanol.
Step-by-Step Protocol:
-
Complexation (The Critical Step):
-
In a dry flask under
, mix the Ketone and Amine . -
Add Ti(OiPr)₄ dropwise.
-
Technical Note: If the substrates are liquid, run neat (no solvent) to maximize collision frequency. If solid, use minimal dry THF.
-
Stir at ambient temperature for 6–12 hours. (Monitor by IR: disappearance of C=O stretch ~1715 cm⁻¹ and appearance of C=N ~1640 cm⁻¹).
-
-
Reduction:
-
Dilute the viscous mixture with absolute ethanol (or THF).
-
Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Stir for 2–4 hours.
-
-
Quenching (The "Emulsion Killer"):
-
Warning: Standard water workup creates a gelatinous Ti-emulsion that is impossible to filter.
-
Correct Method: Add 2M NH₄OH or 1M NaOH to the reaction mixture.
-
A white precipitate (
) will form. Filter this solid through a Celite pad. -
Wash the pad with EtOAc. The filtrate is your product phase.
-
Reagent Selection Matrix: The "Engine"
Choosing the wrong hydride source is the most common failure point. Use this table to match the reducing agent to your steric constraints.
| Reducing Agent | Steric Bulk | Reactivity | Selectivity | Recommended For |
| NaBH(OAc)₃ | High | Mild | Excellent | Aldehydes, unhindered ketones. Avoid for tertiary centers. |
| NaBH₃CN | Low | Low (pH dependent) | Good | Hindered Ketones. The small hydride radius allows approach to crowded imines. |
| NaBH₄ | Low | High | Poor | Ti-Mediated Protocols. Only use after imine is fully formed to prevent alcohol formation. |
| Pyridine-Borane | Moderate | Moderate | Good | Acid-sensitive substrates; unstable imines. |
Troubleshooting Guide (FAQ)
Ticket #404: "I see no conversion of ketone to amine."
-
Root Cause: The activation energy to form the imine is too high due to steric clash.
-
Solution:
-
Switch to Neat conditions (Solvent-free) to maximize concentration.
-
Microwave Irradiation: Heat the Ti(OiPr)₄/Amine/Ketone mixture at 100°C for 10–30 mins before adding the reducing agent.
-
Additives: Add molecular sieves (4Å) if not using Titanium, though Ti is superior.
-
Ticket #503: "I isolated the alcohol (direct reduction) instead of the amine."
-
Root Cause: The reducing agent reduced the ketone faster than the amine could form the imine.
-
Solution:
-
Stepwise approach: Do not add the reducing agent at t=0. Stir Ketone + Amine + Ti(OiPr)₄ for 12h first.
-
Change Reductant: Switch from NaBH₄ to NaBH₃CN (slower, requires acidic pH to activate, thus won't reduce ketone at neutral pH).
-
Ticket #505: "My yield is low due to workup emulsions."
-
Root Cause: Titanium hydroxides form gels in neutral water.
-
Solution: See the "Quenching" section in the Titanium Protocol. You must use a base (NaOH or NH₄OH) to crash out the Titanium as a filterable solid.
Mechanistic Visualization
Understanding the transition state allows for rational optimization. The diagram below illustrates why the Titanium protocol succeeds where standard Bronsted acid catalysis fails.
Figure 2: The dual-action mechanism of Titanium Isopropoxide: Activation of the carbonyl and irreversible water scavenging.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554 (1990).[1] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862 (1996).[1] Link
-
Neidigh, K. A., Bhattacharyya, S., et al. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination."[4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532 (1998). Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A general synthesis of secondary and tertiary amines." Synlett, 1999(11), 1781-1783.[5] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 5. designer-drug.com [designer-drug.com]
Resolving solubility issues of piperidine derivatives in water vs organic solvents
Welcome to the technical support center dedicated to addressing the common yet complex challenge of solubilizing piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome solubility hurdles in both aqueous and organic media. Our approach moves beyond simple protocols to explain the why behind each step, ensuring you can make informed decisions in your experimental design.
Introduction: The Dual Nature of Piperidine Solubility
The piperidine moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals. However, its solubility can be enigmatic. While the parent piperidine ring is miscible with water, its derivatives, especially those with lipophilic substituents, often exhibit poor aqueous solubility.[1][2][3] This behavior stems from a delicate balance between the hydrogen-bonding capability of the nitrogen atom and the nonpolar characteristics of the overall molecular structure.[1][] Understanding and manipulating this balance is key to successful formulation and experimentation.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face.
Q1: Why is my piperidine-containing compound poorly soluble in neutral aqueous buffers (e.g., PBS, pH 7.4)?
A1: This is the most prevalent issue. The piperidine nitrogen is basic, with a pKa of its protonated form typically around 11.22.[1][5] At neutral pH, the piperidine is predominantly in its neutral, free base form. This form is less polar and, particularly if the molecule has other lipophilic regions, will have low water solubility.[1] For derivatives containing both a basic piperidine nitrogen and an acidic group, the compound may exist as a zwitterion near its isoelectric point (pI), which also often leads to minimal aqueous solubility due to strong intermolecular interactions in the solid state.[6]
Q2: How does pH dramatically alter the solubility of my piperidine derivative?
A2: The basicity of the piperidine nitrogen is the critical factor. In acidic media (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion.[1] This salt form is generally much more water-soluble than the neutral free base.[1][7] Therefore, creating a pH-solubility profile is a crucial first step in characterizing your compound.[1] By shifting the pH away from the pI or into a range where the molecule is predominantly in its ionized form, aqueous solubility can be significantly enhanced.[6]
Q3: What are the best initial strategies to try for a newly synthesized piperidine derivative with unknown solubility?
A3: The most direct initial approaches are:
-
pH Adjustment: Attempt to dissolve the compound in an acidic buffer (e.g., citrate buffer at pH 3-4) or a dilute acid solution (e.g., 10-50 mM HCl). This protonates the basic piperidine nitrogen, often leading to a substantial increase in solubility.[1]
-
Co-solvent Systems: Prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][6] This stock can then be diluted into your aqueous assay buffer, though care must be taken to avoid precipitation.
Q4: When should I move beyond simple pH and co-solvents to more advanced techniques?
A4: If the initial strategies fail to provide the required concentration, or if you need a stable solid form with improved dissolution for in vivo studies, it's time to consider advanced methods. These include:
-
Salt Formation: Creating a stable, isolated salt form (e.g., hydrochloride, mesylate) can dramatically improve aqueous solubility and dissolution rate.[2]
-
Co-crystallization: This involves forming a crystal lattice with a suitable "coformer" to enhance the solubility and bioavailability of weakly ionizable or non-ionizable compounds.[1]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes with significantly enhanced aqueous solubility.[1][2][8]
Troubleshooting Guide: From Experiment to Solution
This section provides a systematic, problem-and-solution workflow for common scenarios you may encounter in the lab.
Issue 1: My compound won't dissolve in aqueous buffer for a biological assay.
This is a frequent roadblock. The following workflow provides a logical path to a solution.
Caption: Systematic workflow for troubleshooting poor aqueous solubility.
Causality & Protocol:
-
Step 1: pH Adjustment. The basic piperidine nitrogen is the key. By lowering the pH, you protonate this site, creating a more polar, water-soluble cation.[1]
-
Protocol: Quick pH Screen.
-
Weigh a small, known amount of your compound into three separate vials (e.g., 1 mg each).
-
To vial 1 ("Acid"), add 1 mL of 0.01 M HCl (pH 2).
-
To vial 2 ("Neutral"), add 1 mL of deionized water (pH ~7).
-
To vial 3 ("Base"), add 1 mL of 0.01 M NaOH (pH 12).
-
Vortex each vial for 2 minutes and visually inspect for dissolution. A clear solution indicates good solubility at that pH.[6]
-
-
-
Step 2: Co-Solvent Stock. If pH adjustment is insufficient or not compatible with your assay, using a strong organic solvent is the next step. DMSO is a powerful and common choice.[6]
-
Protocol: Stock Solution Preparation.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serially dilute this stock into your aqueous assay buffer. Crucially, ensure the final concentration of DMSO is low enough (typically ≤1%) to not affect your biological system.[1]
-
-
-
Step 3: Advanced Formulation. When the above methods fail, a more fundamental modification of the compound's solid form is necessary.
-
Cyclodextrin Complexation: Cyclodextrins have a hydrophobic interior and a hydrophilic exterior. They can encapsulate your piperidine derivative, forming an "inclusion complex" with enhanced aqueous solubility.[1][8][9][10] This is particularly useful for increasing the apparent solubility in a solution.[1]
-
Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This common problem occurs when the compound is "kinetically trapped" in the DMSO, only to crash out when the solvent environment changes to a less favorable aqueous one.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate and aim for that in your final dilution.[1]
-
Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon its addition to the aqueous phase.[1]
-
Use Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Incorporate Surfactants or Polymers: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80) or a polymer like PEG 400 to the aqueous buffer can help maintain solubility. A common vehicle for in vivo studies is saline containing 5-10% DMSO and 10% Tween® 80.[6]
Issue 3: My compound is poorly soluble in common organic solvents for synthesis or purification.
While less common, some highly crystalline or polar piperidine derivatives can present challenges in organic media.
Solvent Selection Rationale:
The solubility in organic solvents is governed by "like dissolves like." The polarity of your derivative is key.
-
High Solubility Predicted:
-
Protic Polar Solvents (Ethanol, Methanol): The amine nitrogens can act as hydrogen bond acceptors, leading to good solubility.[11]
-
Aprotic Polar Solvents (DMSO, DMF, Acetonitrile, THF): Favorable dipole-dipole interactions are expected to lead to high solubility.[11]
-
Halogenated Solvents (Dichloromethane, Chloroform): Good miscibility is generally expected.[11][12]
-
-
Moderate to Low Solubility Predicted:
Protocol: Experimental Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of your compound.[11]
-
Preparation: Add an excess amount of your solid compound to a vial to ensure a saturated solution with undissolved solid will be present.[1]
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent.
-
Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[2][11]
-
Filtration: Withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[1]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.[1]
Caption: Standard experimental workflow for solubility determination.
Data Summary Tables
Table 1: Impact of pH on the Solubility of a Representative Basic Piperidine Derivative [1]
| Solvent System | pH | Approximate Solubility (mg/mL) | Rationale |
| 0.01 M Hydrochloric Acid | 2.0 | > 10 | Piperidine nitrogen is fully protonated (cationic form). |
| Deionized Water | ~7.0 | < 0.01 | Compound exists primarily as the poorly soluble free base. |
| Phosphate-Buffered Saline | 7.4 | < 0.01 | Predominantly the free base form. |
| 0.01 M Sodium Hydroxide | 12.0 | < 0.01 | Compound is exclusively in the free base form. |
Table 2: Predicted Solubility of Piperidine Derivatives in Common Organic Solvents [11]
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction |
| Protic Polar | Ethanol, Methanol | High to Miscible | Hydrogen Bonding |
| Aprotic Polar | DMSO, DMF, Acetonitrile, THF | High | Dipole-Dipole |
| Halogenated | Dichloromethane, Chloroform | High | Dipole-Dipole |
| Aromatic | Toluene, Benzene | Moderate to High | van der Waals |
| Nonpolar | Hexane, Heptane | Low to Moderate | van der Waals |
Conclusion
Resolving the solubility issues of piperidine derivatives requires a systematic and mechanistically informed approach. By understanding the pivotal role of the basic nitrogen and its response to pH, researchers can often find a simple solution. For more recalcitrant compounds, a logical progression through co-solvents and advanced formulation techniques provides a clear path forward. This guide serves as a foundational resource to empower you to troubleshoot effectively, saving valuable time and resources in your research and development endeavors.
References
-
Piperidine | Solubility of Things. Solubilityofthings.com. Retrieved from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. Retrieved from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). Taylor & Francis. Retrieved from [Link]
-
Piperidine. Wikipedia. Retrieved from [Link]
-
Solvation of Piperidine in Nonaqueous Solvents | Request PDF. ResearchGate. Retrieved from [Link]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). PMC. Retrieved from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Retrieved from [Link]
-
PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. (2002). WIPO Patentscope. Retrieved from [Link]
-
PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
Piperidine | C5H11N | CID 8082. (2024). PubChem. Retrieved from [Link]
- Piperidine derivatives and their salts. (1969). Google Patents.
-
Piperidine is a base found in small amounts in black pepper. What is the pH of 315 mL of an aqueous solution containing 114 mg piperidine? C5H11N + H2O C5H11NH+ + OH- Kb = 1.6 * 10-3? (2021). Quora. Retrieved from [Link]
-
Exp. 11 The influence of pH on solubility in water Theory:. Retrieved from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Retrieved from [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Retrieved from [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. (2025). ChemInform. Retrieved from [Link]
-
Best solvent for FMOC removal. (2022). Reddit. Retrieved from [Link]
-
Amines - Workup. University of Rochester. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved from [Link]
-
Dissolution of ChG in Amine solvent Ethanolamine (ETA) and Ethylene di-amine (EDA) have been used a. Retrieved from [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (2025). American Pharmaceutical Review. Retrieved from [Link]
-
Troubleshooting amine plants. ResearchGate. Retrieved from [Link]
-
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (2021). PMC. Retrieved from [Link]
-
Cutting Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). IJRPR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Controlling side reactions during alkylation of isopropyl amines
Subject: Controlling Side Reactions & Selectivity in N-Alkylation Protocols Document ID: TSC-ISO-ALK-001 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The Isopropyl Paradox
Welcome to the Technical Support Center. You are likely here because your reaction with isopropylamine (or its derivatives) yielded a complex mixture instead of a clean secondary amine.
The Core Problem: Isopropyl amines occupy a frustrating "middle ground" in organic synthesis:
-
Sterics: The isopropyl group (
) provides moderate steric hindrance, slowing down nucleophilic attack ( ) compared to methyl or ethyl amines. -
Electronics: The inductive effect (
) of the isopropyl group increases electron density on the nitrogen, making it more basic and potentially more nucleophilic once the transition state is reached, or prone to acting as a base (E2 elimination). -
The "Runaway" Effect: Upon mono-alkylation, the resulting secondary amine is often more nucleophilic than the primary starting material, leading to unavoidable over-alkylation (quaternization).[1]
This guide prioritizes reaction control —forcing the thermodynamics and kinetics to favor your desired product.
Module 1: Aliphatic Alkylation (Alkyl Halides)
Current Status: "I'm seeing dialkylation and alkenes."
If you are reacting Isopropylamine with an Alkyl Halide (
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Product is a mixture of | The "Runaway Train": The product ( | Switch to Reductive Amination (See Module 2). If you must alkylate directly: Use a 10:1 molar excess of isopropylamine. The statistical probability then favors mono-alkylation. Recover excess amine via distillation. |
| Formation of alkene byproducts (e.g., styrene from phenethyl bromide). | E2 Elimination: Isopropylamine is acting as a base, not a nucleophile. | Change Solvent & Temp. Switch to polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity ( |
| Reaction stalls at 50% conversion. | Protonation: The H-X byproduct is protonating your unreacted amine, killing its nucleophilicity. | Add an Inorganic Base. Use |
Visualizing the Competition
Figure 1: The competitive landscape of direct alkylation. Note that the path from Secondary to Tertiary (Poly) is often faster than the initial step.
Module 2: Reductive Amination (The Gold Standard)
Current Status: "Imine formation is sluggish or yield is low."[1]
Reductive amination (Abdel-Magid protocol) is the preferred method for alkylating isopropyl amines because it proceeds via an imine intermediate, which cannot over-alkylate in the same step.
Protocol: The Modified Abdel-Magid
Reference: J. Org. Chem. 1996, 61, 3849-3862 [1][2][3][4]
-
Stoichiometry: 1.0 eq Ketone/Aldehyde + 1.1 eq Isopropylamine.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - 1.4 eq.
-
Additive: Acetic Acid (1.0 eq). Critical for ketones.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| No reaction (Starting material remains). | Steric Hindrance: The ketone is too bulky to form the imine with the bulky isopropylamine. | Stepwise Procedure: 1. Reflux amine + ketone in Toluene (Dean-Stark trap) or with |
| Alcohol formation (Reduction of ketone). | Direct Reduction: The reducing agent attacked the ketone before the imine formed. | Switch Reagent. You are likely using |
| Enamine side-products. | Alpha-Proton Abstraction: If the ketone has alpha-hydrogens, the isopropylamine may form an enamine instead of an imine. | Acid Catalysis. Ensure Acetic Acid is present (pH ~5-6). This protonates the carbinolamine intermediate, facilitating water loss to the imine rather than the enamine. |
Module 3: Arylation (Buchwald-Hartwig)
Current Status: "Catalyst is dying; low conversion."
Coupling an isopropyl amine to an aryl halide requires specific ligand architecture. Standard ligands (
Ligand Selection Matrix
Reference: Chem. Sci., 2011, 2, 27-50 [2]
| Substrate Class | Recommended Ligand | Why? |
| Aryl Chlorides + Isopropylamine | BrettPhos | Designed specifically for primary aliphatic amines. Prevents formation of stable Pd-amine complexes that arrest the cycle. |
| Aryl Halides + N-Isopropyl-Aniline | RuPhos | Excellent for secondary amines. The bulk of RuPhos facilitates the reductive elimination step, which is the rate-limiting step for bulky amines. |
| Base-Sensitive Substrates | XantPhos | Allows use of weaker bases (like |
Visualizing the Catalytic Cycle Failure Points
Figure 2: Buchwald-Hartwig cycle highlighting the "Steric Choke Point" where isopropyl amines often fail without specific ligands like BrettPhos.
FAQ: Quick Fixes
Q: Can I use the "Fukuyama Alkylation" (Nosyl protection) for isopropyl amines? A: Yes, but it is often overkill.
-
Method: React isopropylamine with 2-nitrobenzenesulfonyl chloride (NsCl)
Alkylate the sulfonamide (very acidic proton) Deprotect with thiophenol. -
Verdict: Excellent for preventing over-alkylation, but the deprotection step can be smelly and tedious. Use only if Reductive Amination fails.
Q: I'm seeing "Schiff Base" polymerization. What is this? A: This happens if your aldehyde/ketone has multiple reactive sites or if the imine is unstable.
-
Fix: Run the reaction dilute (0.1 M) and add the reducing agent (STAB) immediately after imine formation (or one-pot it) to trap the monomeric amine.
Q: Why not just use
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Surry, D. S. , & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Roughley, S. D. , & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solution Stability of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Welcome to the Technical Support Center. As researchers and drug development professionals, working with complex diamines like (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine requires a rigorous understanding of their physicochemical vulnerabilities. This compound features both a tertiary amine (within the N-benzyl piperidine core) and a secondary amine (the isopropylamine moiety). While these functional groups provide critical pharmacological properties, they also introduce specific degradation pathways in solution: atmospheric CO2 absorption and benzylic oxidation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your experimental data.
Mechanistic Degradation Pathways
To prevent degradation, we must first understand the causality behind it. The structural features of this compound make it susceptible to two primary environmental factors:
-
Nucleophilic Attack on CO2: The secondary isopropylamine group is highly nucleophilic. Upon exposure to ambient air, the nitrogen lone pair attacks the electrophilic carbon of atmospheric carbon dioxide, forming a zwitterionic intermediate that deprotonates into a stable carbamate salt[1].
-
Oxidative Susceptibility: The methylene bridge of the N-benzyl group is highly activated. Oxidative stress from dissolved oxygen or trace peroxides leads to hydrogen abstraction, forming a resonance-stabilized iminium cation. This intermediate is subsequently trapped by water or oxygen, leading to benzylic amides or N-oxides[2][3].
Mechanistic degradation pathways via oxidation and carbamate formation.
Troubleshooting & FAQs
Q1: My 10 mM stock solution in DMSO became cloudy after a few days on the bench. What caused this?
A: This is a classic symptom of carbamate precipitation . The secondary isopropylamine moiety rapidly absorbs CO2 from the headspace of your vial[4]. Because carbamate salts are highly polar and often zwitterionic, their solubility in organic solvents like DMSO or Dichloromethane (DCM) is drastically lower than that of the free base parent compound. Fix: Always prepare solutions using anhydrous, degassed solvents, and blanket the vial headspace with an inert gas (Argon or Nitrogen) before sealing.
Q2: I am observing unexpected +14 Da and +16 Da peaks in my LC-MS analysis of older solutions. Are these degradation products?
A: Yes. These mass shifts correspond to oxidative degradation.
-
+16 Da: Indicates N-oxidation of either the tertiary or secondary amine.
-
+14 Da: Indicates benzylic oxidation . The oxidation of the benzylic methylene (-CH2-) to a carbonyl (-C=O) results in a loss of 2 Daltons (hydrogen) and a gain of 16 Daltons (oxygen), netting +14 Da[2]. The N-benzylated tertiary amine is highly prone to forming iminium ions under oxidative stress, which subsequently hydrolyze to amides[3]. Fix: Avoid storing the compound in ethereal solvents (like THF or Dioxane) unless they are strictly peroxide-free. Store aliquots at -20°C in amber vials to prevent photo-catalyzed radical initiation.
Q3: How does pH affect the stability of this compound in aqueous buffers?
A: Stability is highly pH-dependent. At a low pH (e.g., pH 3-4), both amine groups are protonated. Protonation ties up the nitrogen lone pairs, completely inhibiting nucleophilic attack on CO2 and significantly reducing susceptibility to oxidation. However, at physiological pH (7.4), the secondary amine is partially deprotonated (typical pKa ~9-10), re-exposing the compound to carbamate formation and oxidation risks.
Q4: Can I use Chloroform as a solvent for extraction or storage?
A: No. Chloroform degrades over time to produce trace amounts of phosgene and HCl. The secondary amine in your compound will rapidly react with phosgene to form irreversible urea or carbamoyl chloride derivatives. If a halogenated solvent is required, use freshly distilled, amylene-stabilized Dichloromethane (DCM).
Quantitative Stability Profile
The table below summarizes the expected stability of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine under various conditions, providing a baseline for experimental planning.
| Solvent / Condition | pH / State | Primary Degradation Risk | Estimated Shelf Life | Recommended Mitigation |
| DMSO (Ambient Air) | Free Base | Carbamate formation, N-oxidation | < 48 hours | Degas solvent; Argon blanket |
| DMSO (Inert, -20°C) | Free Base | None | > 6 months | Use septum-sealed amber vials |
| Aqueous Buffer | pH 7.4 | Oxidation (slow) | 1-2 weeks (4°C) | Add antioxidants (e.g., 0.1% ascorbic acid) if assay permits |
| Aqueous Buffer | pH 3.0 | Hydrolysis (negligible) | > 3 months (4°C) | Store as HCl salt solution |
| Chloroform | Free Base | Phosgene reactivity | < 24 hours | Avoid entirely ; use DCM |
Validated Experimental Protocols
To ensure a self-validating system where degradation is systematically eliminated, follow this standardized workflow for preparing stock solutions.
Optimized step-by-step workflow for preparing stable amine stock solutions.
Protocol: Preparation of Ultra-Stable 10 mM Stock Solutions
Rationale: This protocol eliminates the two primary degradation vectors (O2 and CO2) by utilizing inert gas displacement and preventing freeze-thaw cycles.
Materials Required:
-
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine (Solid)
-
Anhydrous, HPLC-grade DMSO (packaged under Argon)
-
Argon gas line with a sterile needle
-
Amber glass HPLC vials with PTFE/Silicone septa
Step-by-Step Methodology:
-
Solvent Degassing: Transfer 10 mL of anhydrous DMSO into a clean, dry septum-sealed flask. Insert an Argon sparging needle directly into the liquid and a vent needle into the headspace. Sparge with Argon for 15 minutes to displace dissolved O2 and CO2.
-
Weighing: Rapidly weigh the required mass of the diamine compound (e.g., 24.64 mg for 10 mL of 10 mM solution) into a dry vial. Note: If the compound is an HCl salt, it may be hygroscopic; weigh quickly or use a glovebox.
-
Dissolution: Using a gas-tight syringe, transfer the degassed DMSO to the vial containing the compound. Vortex gently until complete dissolution is achieved.
-
Aliquoting: Immediately distribute the bulk solution into single-use amber glass vials (e.g., 100 µL per vial).
-
Headspace Blanketing: Before sealing each vial, gently blow a stream of Argon over the liquid surface for 3-5 seconds to displace ambient air.
-
Storage: Cap tightly with PTFE/Silicone septa and store immediately at -20°C.
-
Usage: Thaw individual aliquots at room temperature just prior to use. Do not re-freeze used aliquots, as the pierced septum will allow CO2 ingress.
References
- CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends?
- RuO4-mediated oxidation of N-benzylated tertiary amines. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives.
- RuO4-Mediated oxidation of N-benzylated tertiary amines.
- CO2 absorption into aqueous amine blended solutions. University of Groningen.
Sources
Minimizing impurities in bulk synthesis of piperidine intermediates
Technical Support Center: Bulk Piperidine Synthesis & Impurity Control
Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: PIP-SYN-BULK-001
Mission Statement
Welcome to the Piperidine Synthesis Technical Support Center. This guide addresses the critical challenges in the bulk hydrogenation of pyridines and reductive amination workflows. Our goal is to move beyond basic textbook procedures and tackle the specific failure modes—catalyst poisoning, stereochemical drift, and trace metal contamination—that compromise pharmaceutical intermediates.
Module 1: Catalytic Hydrogenation Troubleshooting
User Issue: "My pyridine hydrogenation reaction stalls at 60-70% conversion, even under high pressure (50 bar). Adding more catalyst doesn't help."
Diagnosis: Nitrogen Lone-Pair Catalyst Poisoning. In neutral media, the pyridine nitrogen's lone pair coordinates strongly to the active metal sites (Pd, Pt, or Rh) of the heterogeneous catalyst.[1] This effectively "caps" the catalyst surface, preventing hydrogen adsorption and stalling the turnover cycle.
Technical Solution: You must shift from a neutral hydrogenation to an Acid-Promoted Hydrogenation .
-
The Fix: Add a stoichiometric equivalent (1.0–1.1 eq) of acid (HCl, H₂SO₄, or Acetic Acid).
-
Mechanism: Protonation converts the pyridine (
) into the pyridinium ion ( ). The protonated nitrogen cannot coordinate to the metal surface, leaving the active sites free for activation and alkene reduction. -
Side Benefit: This often increases the reaction rate by an order of magnitude, allowing for lower temperatures and pressures.
Q&A: Common Hydrogenation Failures
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning (N-coordination) | Run in acidic media (AcOH or MeOH/HCl). |
| Enamine Impurities | Hydrogen Starvation (Mass Transfer) | Increase agitation speed (>1000 rpm) to improve gas-liquid mass transfer; check H₂ pressure. |
| Dimer Formation | Radical Coupling Intermediates | Dilute reaction concentration; lower temperature to favor reduction over coupling. |
| Ring Opening | Excessive Temperature/Pressure | Switch to milder catalyst (Rh/C instead of Pd/C) or lower Temp (<50°C). |
Module 2: Stereochemical Control (Cis/Trans Selectivity)
User Issue: "I am synthesizing a 2,4-disubstituted piperidine. I need the Cis-isomer, but I'm getting a 60:40 mixture of Cis/Trans."
Diagnosis: Thermodynamic vs. Kinetic Control Failure. Heterogeneous hydrogenation generally favors cis addition (Kinetic Control) because the hydrogen adds from the catalyst surface to the "bottom" face of the ring. However, if the reaction is too hot or the catalyst allows reversible dehydrogenation, the molecule can isomerize to the thermodynamically more stable trans form.
Technical Solution:
-
Switch Catalyst: Use Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) . Palladium (Pd/C) is more prone to facilitating ring isomerization/equilibration than Rh or Pt.
-
Lower Temperature: Run the reaction as cold as possible (RT to 40°C). Higher temperatures provide the energy barrier to flip the ring conformation.
-
Solvent Choice: Use Acetic Acid . It not only prevents poisoning but often enhances cis-selectivity by stabilizing the intermediate adsorption state.
Module 3: Visualizing the Impurity Pathways
The following diagram illustrates the critical branching points where impurities are generated during the hydrogenation process.
Caption: Figure 1.[2] Mechanistic pathway of pyridine hydrogenation highlighting critical impurity generation points (Poisoning, Dimerization, and Isomerization).
Module 4: Metal Scavenging & Purification
User Issue: "My final API has 150 ppm Palladium. ICH Q3D guidelines require <10 ppm. Recrystallization isn't working."
Diagnosis: Soluble Metal Complexes. Palladium can leach into the organic phase as soluble clusters or complexes with the amine product, effectively bypassing standard filtration (Celite).
Technical Solution: Implement a Scavenger-Assisted Filtration protocol.[3] Do not rely on crystallization alone, as metals often occlude within the crystal lattice.
Protocol: High-Efficiency Metal Scavenging
-
Assessment: Determine the nature of the Pd (Pd(0) colloid vs. Pd(II) complex).
-
Scavenger Selection:
-
For Pd(II) (Oxidized): Use Thiol-modified silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT).
-
For Pd(0) (Colloidal): Use Activated Carbon (specifically Darco® KB-G) or specialized graphite filters.
-
-
Process:
-
Dissolve crude piperidine in a solvent (MeOH or IPA).
-
Add Silica-Thiol scavenger (5–10 wt% relative to crude mass).
-
Heat to 50°C and stir for 4 hours (Kinetic binding is slow at RT).
-
Filter through a 0.45 µm membrane.
-
Validation: Test filtrate via ICP-MS.
-
Standard Operating Procedure (SOP): Acid-Promoted Hydrogenation
Objective: Synthesis of 4-substituted piperidine with >98% conversion and <1% dimer impurity.
Reagents:
-
Substituted Pyridine (1.0 eq)
-
5 wt% Rh/C or 10 wt% Pd/C (Caution: Pyrophoric)
-
Solvent: Methanol or Acetic Acid
-
Additive: Conc. HCl (1.05 eq) or H₂SO₄
Step-by-Step Workflow:
-
Preparation: In a hydrogenation vessel, dissolve the pyridine substrate in Methanol (concentration ~0.5 M).
-
Acidification: Slowly add 1.05 equivalents of concentrated HCl.
-
Why? Protonates the nitrogen to prevent catalyst poisoning.[4]
-
-
Catalyst Addition: Under an inert Argon/Nitrogen blanket, add the catalyst (5 wt% loading relative to substrate).
-
Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with water first if possible.
-
-
Pressurization: Seal reactor. Purge 3x with
, then 3x with . Pressurize to 5–10 bar (Rh/C) or 20–30 bar (Pd/C). -
Reaction: Heat to 40–50°C with vigorous stirring (>1000 rpm).
-
Control Point: Monitor uptake. If uptake stops, do NOT simply heat more (risks isomerization). Check pressure and agitation first.
-
-
Workup:
-
Cool and vent.
-
Filter catalyst through Celite (keep wet to prevent fire).
-
Neutralization: The filtrate is the piperidinium salt. Basify with NaOH/NaHCO₃ to pH >10 to liberate the free amine.
-
Extract with DCM or MTBE.
-
Module 5: Troubleshooting Logic Flow
Use this decision tree to diagnose synthesis failures in real-time.
Caption: Figure 2. Decision tree for diagnosing low conversion and impurity formation in piperidine synthesis.
References
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. Johnson Matthey Technology Review.[5][6] Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onyxipca.com [onyxipca.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium Impurity Removal from Active - ProQuest [proquest.com]
- 6. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Handling oil vs crystalline forms of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Technical Support Center: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine. It addresses common challenges related to its physical state, offering troubleshooting guides and validated protocols to ensure experimental success and material integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the nature and handling of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine.
Q1: What is the expected physical form of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine after synthesis?
A: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine (CAS No. 132442-32-1) is a C15H24N2 molecule.[1] Due to the flexible alkyl chains and the basic nitrogen atoms, the freebase form of this compound has a low melting point and is frequently isolated as a viscous, colorless to pale yellow oil, especially if minor impurities are present. However, it can exist as a crystalline solid under high purity conditions or, more commonly, when converted into a salt.
Q2: My final product is an oil after purification. Does this indicate a failed reaction or an impure product?
A: Not necessarily. The oily nature of the freebase is common for many secondary and tertiary amines. The "oiling out" phenomenon can occur even with pure compounds that have a low melting point or when the substance has high solubility in the chosen solvent.[2] However, an oily state can also result from the presence of residual solvents or synthetic impurities, which can inhibit the crystallization process.[3] A preliminary purity assessment (e.g., via TLC or ¹H NMR) is recommended.
Q3: Why is obtaining a crystalline solid often preferred over working with an oil?
A: A crystalline solid is generally preferred for several critical reasons:
-
Higher Purity: The process of crystallization is an excellent purification technique, effectively removing impurities that are excluded from the growing crystal lattice.[4]
-
Ease of Handling: Solids are easier to weigh accurately, transfer, and store compared to viscous oils.
-
Improved Stability: Crystalline materials typically have greater long-term chemical and physical stability.
-
Definitive Characterization: Solids provide a sharp melting point, a key indicator of purity. Furthermore, techniques like X-ray crystallography can be used to unambiguously determine the molecular structure.[5]
Q4: What are the primary storage conditions for this compound?
A: For the freebase form, storage at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential degradation.[1] The hydrochloride salt or other crystalline forms are generally more stable and can often be stored at room temperature, though refrigeration is still a good practice for long-term preservation.
Part 2: Troubleshooting Guide: From Intractable Oil to Crystalline Solid
Encountering an oil when a solid is expected is a frequent challenge in organic synthesis. This section provides a logical workflow to diagnose the issue and achieve a crystalline product.
The "Oiling Out" Phenomenon
"Oiling out," or liquid-liquid phase separation, occurs when a solute separates from a solution as a liquid phase rather than a solid.[3] This is often due to high supersaturation, the presence of impurities, or the compound's melting point being lower than the temperature of the crystallization experiment.[3] For amines like (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, the flexible structure and hydrogen bonding capabilities can make lattice formation difficult.
Decision Workflow for Handling an Oily Product
The following diagram outlines a systematic approach to troubleshooting an oily product.
Caption: Decision workflow for handling an oily product.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and crystallization of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine.
Protocol 1: Initial Purification via Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities.[6]
-
Dissolution: Dissolve the crude oily product (~1 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL) in a separatory funnel.
-
Acidic Wash: Add 1 M hydrochloric acid (HCl) (30 mL) to the funnel. Stopper and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine will move into the aqueous (top) layer.[6]
-
Separation: Drain the organic layer, which contains neutral impurities. Re-extract the organic layer with another portion of 1 M HCl (15 mL) to ensure complete transfer of the amine.
-
Combine & Wash: Combine the aqueous layers and wash with a small amount of fresh DCM (20 mL) to remove any remaining neutral impurities. Discard the DCM wash.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) with swirling until the pH is >12 (check with pH paper). The protonated amine will be converted back to the neutral, water-insoluble freebase.
-
Extraction of Freebase: Extract the basified aqueous solution with three portions of DCM (30 mL each).
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified amine as an oil.
Protocol 2: Crystallization of the Freebase Amine
If the freebase is of high purity, direct crystallization may be possible.
-
Solvent Screening: In small vials, dissolve a few milligrams of the purified oil in a minimal amount of various solvents at room temperature (see Table 1). Look for a solvent that dissolves the compound poorly in the cold but completely upon gentle warming. Common choices include hexanes, heptane, ethyl acetate, or isopropanol.
-
Slow Cooling Method:
-
Dissolve the purified oil in a minimum amount of a suitable hot solvent.
-
Loosely cap the flask and allow it to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).[3]
-
Once at room temperature, transfer the flask to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.[7]
-
-
Solvent/Anti-Solvent Method:
-
Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble (e.g., DCM, acetone).
-
Slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the good solvent to clarify the solution, then cap and allow it to stand undisturbed. Crystals should form over time.
-
| Solvent | Polarity Index | Boiling Point (°C) | Comments / Typical Use |
| Heptane | 0.1 | 98 | Good anti-solvent for polar compounds. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, often used with hexane. |
| Acetone | 5.1 | 56 | Good solvent, can be paired with water or hexane.[7] |
| Isopropanol (IPA) | 3.9 | 82 | Can form H-bonds, useful for polar molecules. |
| Acetonitrile | 5.8 | 82 | Polar aprotic solvent. |
| Toluene | 2.4 | 111 | Useful for less polar compounds, slow evaporation. |
| Table 1: Solvent Selection Guide for Crystallization. |
Protocol 3: Preparation and Crystallization of the Hydrochloride (HCl) Salt
This is often the most reliable method for obtaining a crystalline amine product.[7] Salt formation introduces strong ionic interactions, which facilitate the formation of a stable crystal lattice.
Caption: Workflow for HCl salt formation and crystallization.
-
Dissolution: Dissolve the purified amine oil (1.0 equivalent) in a minimal amount of a dry, non-protic solvent such as diethyl ether or ethyl acetate (EtOAc).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (1.0 to 1.1 equivalents). A commercially available solution, such as 2.0 M HCl in diethyl ether, is ideal.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid. Continue stirring for 15-30 minutes to ensure complete formation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the solvent used for precipitation to remove any unreacted freebase.
-
Recrystallization (if necessary): To further purify the salt, recrystallize it from a suitable solvent system, such as ethanol/ether or isopropanol/heptane. Dissolve the salt in a minimal amount of the hot protic solvent (ethanol) and slowly add the anti-solvent (ether) until turbidity appears, then allow it to cool slowly.
Part 4: Analytical Characterization
Proper characterization is essential to confirm the identity, purity, and physical form of your material.
| Analytical Method | Expected Signature for Oily Freebase | Expected Signature for Crystalline HCl Salt |
| ¹H NMR | Aliphatic and aromatic protons visible. Absence of broad N-H peaks if fully substituted. | Protons adjacent to nitrogen atoms (α-protons) will shift downfield due to the positive charge. A broad peak corresponding to the N⁺-H proton will appear. |
| IR Spectroscopy | C-N stretching bands (~1100-1300 cm⁻¹). Absence of a broad N⁺-H stretch. | A very broad and strong band appears from ~2400-2800 cm⁻¹, characteristic of a secondary or tertiary amine salt (N⁺-H stretch). |
| Mass Spectrometry (ESI+) | Shows the [M+H]⁺ peak corresponding to the protonated freebase (m/z ~233.20). | Also shows the [M+H]⁺ peak (m/z ~233.20), as the salt dissociates in the ESI source. |
| Melting Point | Not applicable (liquid/oil). | A sharp, defined melting point is expected for a pure crystalline solid. |
| Powder X-ray Diffraction (XRPD) | No sharp peaks; a broad, amorphous halo. | A distinct pattern of sharp peaks, confirming the crystalline nature of the material.[3] |
| Table 2: Typical Analytical Signatures for Oil (Freebase) vs. Crystalline (HCl Salt) Forms. |
References
-
Engel, D., Ridge, C., & Williams, S. (2020). Startup troubleshooting of amine units in LNG export facilities. Hydrocarbon Processing. Available at: [Link]
-
ResearchGate. (2025). How to recrystallize an oily compound? ResearchGate. Available at: [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
University of Rennes. Guide for crystallization. University of Rennes. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Sulfur Recovery Engineering Inc. Available at: [Link]
-
Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units. Bryan Research & Engineering, LLC. Available at: [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]
-
International Journal of Engineering Research and General Science. (2015). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). Available at: [Link]
- Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
National Institutes of Health. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Available at: [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. unifr.ch [unifr.ch]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Advanced HPLC Strategies for Piperidine Amine Purity: A Comparative Guide
Executive Summary & The "Piperidine Paradox"
Piperidine (hexahydropyridine) represents a classic analytical challenge in pharmaceutical development. Despite its structural simplicity, it acts as a "perfect storm" for HPLC method development due to two inherent physicochemical properties:
-
Extreme Basicity (
): At standard acidic HPLC pH (pH 2–3), piperidine is fully protonated. These positively charged ammonium species interact aggressively with residual silanols ( ) on silica columns, causing severe peak tailing, retention variability, and poor resolution. -
Lack of Chromophore: Piperidine lacks conjugated
-systems, rendering it invisible to standard UV detection above 210 nm.
This guide objectively compares the three primary methodologies to overcome these hurdles: High-pH Stable Hybrid Technology , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) .
Comparative Analysis of Methodologies
The following comparison synthesizes performance metrics derived from cross-industry application data.
Table 1: Performance Matrix of Analytical Strategies
| Feature | Method A: Traditional Acidic C18 | Method B: High-pH Hybrid (Recommended) | Method C: Derivatization (Tosyl-Cl) |
| Mechanism | Ion-Suppression (Acidic) | Neutralization (Basic) | Covalent Modification |
| Column Type | Standard Silica C18 | Hybrid Particle (e.g., BEH, Gemini) | Standard C18 |
| Mobile Phase | 0.1% TFA or Formic Acid | 10mM NH₄HCO₃ (pH 10.5) | Water / ACN |
| Peak Shape ( | Poor (> 1.5 - 2.0) | Excellent (< 1.2) | Excellent (< 1.1) |
| Sensitivity (LOD) | Low (requires <210 nm) | Medium (200-210 nm) | High (UV 230-254 nm) |
| Prep Time | Fast (< 5 mins) | Fast (< 5 mins) | Slow (> 30 mins) |
| MS Compatibility | Good (if TFA avoided) | Excellent (ESI+) | Good |
Deep Dive: The Scientific Rationale
Strategy 1: The "Hero" Solution – High-pH Stable Hybrid Columns
The Logic: Instead of fighting the basicity with acid, this method embraces it. By elevating the mobile phase pH to 10–11 (near the
-
Critical Requirement: You must use columns designed for high pH (e.g., Waters XBridge BEH, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica dissolves above pH 8.
Strategy 2: Pre-Column Derivatization (Tosyl Chloride)
The Logic: When trace-level detection (< 0.05%) is required, UV transparency is the bottleneck. Reacting piperidine with 4-Toluenesulfonyl chloride (Tosyl-Cl) attaches a strong UV-absorbing chromophore. This also eliminates basicity, solving the peak shape issue simultaneously.
Decision Framework & Workflows
Visualization 1: Method Selection Decision Tree
Caption: Logical decision tree for selecting the optimal piperidine analysis method based on sensitivity needs and equipment availability.
Detailed Experimental Protocols
Protocol A: High-pH Reversed Phase (The Modern Standard)
Objective: Rapid purity analysis with excellent peak shape.
-
Reagents:
-
Ammonium Bicarbonate (
), HPLC Grade. -
Ammonium Hydroxide (
), 28-30%. -
Acetonitrile (ACN), LC-MS Grade.
-
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 790 mg
in 1 L water (10 mM). Adjust pH to 10.5 using . Filter through 0.22 µm nylon filter. -
Solvent B: 100% Acetonitrile.
-
-
Instrument Conditions:
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).
-
Temperature: 40°C (Improves mass transfer for basic analytes).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV @ 205 nm (or MS ESI+).
-
-
Gradient:
-
0 min: 5% B
-
8 min: 95% B
-
10 min: 95% B
-
10.1 min: 5% B (Re-equilibrate for 3 mins).
-
Protocol B: Pre-Column Derivatization (Tosyl Chloride)
Objective: High sensitivity quantification of piperidine impurities.
-
Reagents:
-
4-Toluenesulfonyl chloride (Tosyl-Cl).[1]
-
Borate Buffer (pH 9.0).
-
-
Workflow:
-
Step 1: Dissolve sample (containing piperidine) in Borate Buffer (pH 9.0).
-
Step 2: Add equal volume of 10 mg/mL Tosyl-Cl in Acetonitrile.
-
Step 3: Vortex and incubate at 50°C for 30 minutes.
-
Step 4: Quench reaction with 10% Phosphoric acid (to neutralize excess alkalinity).
-
Step 5: Inject onto standard C18 column (Acidic mobile phase).
-
-
Detection: UV @ 230 nm (Max absorbance of Tosyl group).[1]
Visualization 2: Derivatization Reaction Pathway
Caption: Reaction scheme transforming non-chromophoric piperidine into UV-active Tosyl-piperidine.
References
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Zhou, G., et al. (2021).[2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]
Sources
Strategic Linker Design: Methyl-Spacer vs. Direct Amine Piperidines in MedChem
Executive Summary
In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 70 FDA-approved drugs. However, the connectivity of this ring—specifically whether it is attached via a methyl-linker (N-CH₂-R) or a direct amine bond (N-R) —fundamentally alters the molecule's physicochemical profile, biological potency, and safety trajectory.
This guide objectively compares these two structural motifs. While the methyl-linker preserves basicity (
Physicochemical & Structural Basis[1][2][3]
The decision between a linker and a direct bond is rarely just about space-filling; it is a decision about the electronic state of the nitrogen atom.
The Basicity Cliff
The most critical differentiator is the
-
Methyl-Linker (N-Benzyl/Alkyl): The nitrogen remains an aliphatic tertiary amine. It is protonated at physiological pH (
). This positive charge is essential for binding to aspartate residues in GPCRs (e.g., Muscarinic, Opioid) or the anionic site of enzymes (e.g., Acetylcholinesterase). -
Direct Amine (N-Aryl/Heteroaryl): The nitrogen lone pair conjugates with the aromatic system. This drastically lowers basicity (
), rendering the nitrogen neutral at pH 7.4. This eliminates the cation-binding capability but improves membrane permeability and reduces phospholipidosis risk.
Conformational Entropy
-
Methyl-Linker: Adds a rotatable bond (
-bond). This increases entropic cost upon binding but allows the piperidine to adopt an optimal orientation (induced fit) to maximize van der Waals contacts. -
Direct Amine: Rigidifies the structure. If the vector is correct, this "pre-organization" boosts potency by minimizing entropy loss. If incorrect, it completely abolishes activity.
Biological Activity Comparison
Potency & Selectivity
The "Magic Methyl" effect is often observed when transitioning from a direct bond to a linker. The methylene spacer can position the piperidine into a hydrophobic pocket that a direct attachment cannot reach due to steric clash with the aromatic ring.
| Feature | Methyl-Linker (N-CH₂-R) | Direct Amine (N-R) |
| Primary Interaction | Ionic bond (Salt bridge) + Hydrophobic | H-bond acceptor + |
| Binding Mode | Flexible / Induced Fit | Rigid / Lock-and-Key |
| Potency Trend | Often higher for GPCRs/Ion Channels | Higher for Kinases (hinge binders) |
| Selectivity | Lower (Promiscuous binding) | Higher (Vector specific) |
Safety: The hERG Liability
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a major off-target liability.
-
Mechanism: hERG blockade is driven by Lipophilicity + Basic Nitrogen .
-
The Linker Risk: N-benzyl piperidines are classic hERG pharmacophores. The protonated nitrogen mimics
ions, and the benzyl group engages via -stacking (F656 residue). -
The Direct Advantage: Direct N-arylation lowers the
below the threshold for hERG interaction, often resolving cardiotoxicity issues immediately.
Metabolic Stability
-
Linker: Susceptible to N-dealkylation by CYP450 enzymes (CYP3A4/2D6), leading to rapid clearance.
-
Direct: Resistant to dealkylation but susceptible to aromatic oxidation or N-glucuronidation .
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for medicinal chemists when choosing between these motifs.
Caption: Decision tree for piperidine connectivity based on target class and liability risks.
Case Study: Acetylcholinesterase (AChE) Inhibitors
This case study compares the biological activity of Donepezil (N-benzyl linker) analogs versus rigidified N-phenyl analogs.
Objective: Inhibit AChE to treat Alzheimer's symptoms.
-
Requirement: Binding to the Peripheral Anionic Site (PAS) via
-stacking and the Catalytic Anionic Site (CAS). -
Observation: The N-benzyl linker is critical.
| Compound Variant | Structure Type | AChE | hERG Inhibition | Metabolic Stability ( |
| Donepezil (Ref) | N-Benzyl (Linker) | 5.7 | Moderate ( | Low (N-dealkylation) |
| Analog A | N-Phenyl (Direct) | > 10,000 | Low (Safe) | High |
| Analog B | N-(4-F-Benzyl) | 4.2 | High (Risk) | Moderate |
Analysis: In this specific biological context, the methyl linker is non-negotiable . The direct amine analog (Analog A) loses the flexibility required to span the gorge between the CAS and PAS sites, and the drop in basicity destroys the cation-
Experimental Protocols
To validate these differences in your own program, use the following synthetic routes.
Protocol A: Synthesis of Methyl-Linker Piperidines (Reductive Amination)
Used for: Maintaining basicity and flexibility.
-
Reagents: Piperidine derivative (1.0 eq), Aryl aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
-
Procedure:
-
Dissolve piperidine and aldehyde in DCE.
-
Add catalytic acetic acid and stir for 30 min to form the iminium ion.
-
Add STAB portion-wise at 0°C.
-
Stir at room temperature for 12 hours under
. -
Quench: Sat.
. Extract with DCM.
-
-
Critical Check: Monitor disappearance of aldehyde via TLC. If reaction stalls, switch to stronger reducing agent (
in MeOH), though this may reduce ketones elsewhere.
Protocol B: Synthesis of Direct Amine Piperidines (Buchwald-Hartwig)
Used for: Rigidifying the core and lowering
-
Reagents: Piperidine derivative (1.2 eq), Aryl halide (Br/I, 1.0 eq),
(2 mol%), BINAP or XPhos (4 mol%), (1.5 eq), Toluene. -
Procedure:
-
Degas Toluene with Argon for 20 mins.
-
Add Pd catalyst, Ligand, and Base to the reaction vessel.
-
Add Aryl halide and Piperidine.[1]
-
Heat to 100°C for 16 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
-
Critical Check: Oxygen is the enemy. Ensure rigorous degassing. For electron-poor aryl halides,
( , DMF, Heat) may be a cheaper alternative.
Synthesis Workflow Visualization
Caption: Synthetic divergence: Reductive amination for linkers vs. Pd-catalyzed coupling for direct bonds.
References
-
BenchChem Technical Support. (2025).[2][3][4] A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.Link
-
Drug Hunter. (2024).[5] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Link
-
Journal of Medicinal Chemistry. (2023). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity.[6]Link
-
RSC Medicinal Chemistry. (2024). In vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent.Link
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.[7][8]Link
Sources
- 1. ijirt.org [ijirt.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. thieme-connect.com [thieme-connect.com]
Comparison of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine with other sigma receptor ligands
Introduction: The Enduring Enigma of Sigma Receptors
Initially misclassified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct and unique class of proteins with significant therapeutic potential.[1] These receptors are broadly divided into two subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which, despite pharmacological similarities, are structurally and evolutionarily unrelated.[2] The σ1 receptor, a 25 kDa protein, has been cloned and is understood to function as a ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[3][4] It plays a crucial role in modulating intracellular calcium signaling, ion channel function, and neuronal plasticity.[1][4][5] In contrast, the σ2 receptor, with a molecular weight of 18-21 kDa, has a more enigmatic molecular identity but is known to be overexpressed in proliferating cancer cells, making it a target for oncology research.[3][6][7]
The diverse physiological roles of sigma receptors have implicated them in a wide array of pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[1][4] Consequently, the development of novel ligands that can selectively target these receptors is an area of intense research. This guide provides a comprehensive framework for the characterization and comparison of novel sigma receptor ligands, using the hypothetical compound (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine as a case study. We will compare its potential pharmacological profile against well-established reference ligands, providing the necessary experimental context and detailed protocols for researchers in the field.
Comparative Analysis of Sigma Receptor Ligands
A critical step in the development of a novel sigma receptor ligand is to determine its binding affinity (Ki) and selectivity for the σ1 and σ2 receptor subtypes. This is typically achieved through competitive radioligand binding assays. Below is a comparison of the binding affinities of several standard sigma receptor ligands. The data for our hypothetical compound, (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, is presented as "To Be Determined" (TBD) to illustrate where a novel compound's data would fit.
| Ligand | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Primary Characteristics |
| (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine | TBD | TBD | TBD | Novel Compound |
| (+)-Pentazocine | ~3-16 | >10,000 | >625 | Selective σ1 Agonist |
| Haloperidol | ~2.8 | ~48.7 | ~17 | Non-selective σ1/σ2 Ligand, D2 Antagonist[7][8] |
| 1,3-di-o-tolylguanidine (DTG) | ~69 | ~21 | 0.3 | Non-selective σ1/σ2 Agonist[9][10] |
| NE-100 | ~2.0 | High | High | Selective σ1 Antagonist[11] |
| Siramesine | Moderate | ~11.4 | - | Accepted σ2 Agonist[12][13] |
Experimental Protocols for Ligand Characterization
The foundation of characterizing a new ligand lies in robust and reproducible experimental data. Here, we detail the step-by-step methodologies for determining binding affinity and functional activity.
Protocol 1: Competitive Radioligand Binding Assay for σ1 and σ2 Receptors
This protocol is designed to determine the inhibition constant (Ki) of a test compound, such as (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, for the σ1 and σ2 receptors. The Ki value is a measure of the compound's binding affinity.
Rationale for Experimental Choices:
-
Radioligands: -Pentazocine is the preferred radioligand for σ1 receptors due to its high selectivity.[14] For σ2 receptors, [3H]-DTG is commonly used in the presence of a σ1-masking agent like (+)-pentazocine to ensure binding is specific to the σ2 site.[3][14]
-
Membrane Preparations: Guinea pig liver or brain membranes are often used for σ1 assays due to high receptor expression.[14][15] Rat liver membranes are a common source for σ2 receptor binding studies.[7][15]
-
Controls: Total binding (radioligand + membrane), non-specific binding (radioligand + membrane + high concentration of a known ligand like haloperidol), and competitive binding (radioligand + membrane + test compound) are essential for accurate data interpretation.[16]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., guinea pig brain for σ1, rat liver for σ2) in ice-cold 10 mM Tris-HCl/0.32M sucrose buffer, pH 7.4.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 31,000 x g) to pellet the membranes.[15]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, radioligand (-pentazocine for σ1 or [3H]-DTG for σ2), and membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).[16]
-
Competitive Binding Wells: Add assay buffer, radioligand, membrane preparation, and serial dilutions of the test compound (e.g., (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine) ranging from 10⁻¹¹ M to 10⁻⁵ M.[16]
-
For σ2 assays, add a masking concentration of a selective σ1 ligand (e.g., 100 nM (+)-pentazocine) to all wells.[15]
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C for σ1, room temperature for σ2) for a sufficient time to reach equilibrium (typically 90-120 minutes).[15]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay - Cell Viability/Caspase-3 Activity for σ2 Ligands
For σ2 receptors, functional activity is often linked to the induction of cell death in cancer cell lines.[12][13] This protocol helps to classify a novel ligand as a σ2 agonist, partial agonist, or antagonist based on its cytotoxic effects relative to a known agonist like siramesine.[12][13]
Rationale for Experimental Choices:
-
Cell Lines: Tumor cell lines with high σ2 receptor expression, such as EMT-6 (mouse breast cancer) or MDA-MB-435 (human melanoma), are suitable models.[13]
-
Assays: Cell viability assays (e.g., MTT or CellTiter-Glo) provide a measure of overall cytotoxicity, while caspase-3 activity assays specifically measure a key marker of apoptosis.[12][13] Comparing the results from both assays adds confidence to the functional classification.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the chosen cancer cell line in appropriate media and conditions until they reach the desired confluency for plating.
-
-
Cell Plating:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine), a known σ2 agonist (e.g., siramesine) as a positive control, and a vehicle control.
-
Incubate for a defined period (e.g., 24-72 hours).
-
-
Measurement:
-
For Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the crystals with a solubilization buffer.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
For Caspase-3 Activity:
-
Lyse the cells and add a luminogenic caspase-3 substrate.
-
Incubate to allow for caspase-3 cleavage of the substrate.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability or caspase-3 activity relative to the vehicle control.
-
Plot the results against the log concentration of the compounds to determine the EC50 values (the concentration that produces 50% of the maximal response).
-
Classify the test compound based on its efficacy and potency relative to the full agonist (siramesine):
-
Agonist: Similar maximal effect to siramesine.
-
Partial Agonist: Lower maximal effect than siramesine.
-
Antagonist: No effect on its own and can block the effect of an agonist when co-administered.
-
-
Understanding Sigma-1 Receptor Signaling
The σ1 receptor is a highly dynamic protein that, upon stimulation by an agonist, can translocate from the ER-mitochondria associated membrane (MAM) to other cellular locations.[6] At the MAM, it associates with the chaperone protein BiP (Binding immunoglobulin Protein).[17] Agonist binding causes the σ1R to dissociate from BiP, allowing it to interact with and modulate a variety of "client" proteins, including ion channels and G-protein coupled receptors.[6][17] This modulation of downstream effectors is central to the therapeutic effects of σ1R ligands.
Simplified Signaling Pathway:
Caption: Simplified σ1 receptor agonist-induced signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of a novel sigma receptor ligand, exemplified by the hypothetical molecule (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine. By systematically determining binding affinity, subtype selectivity, and functional activity using the detailed protocols herein, researchers can effectively position their novel compounds within the broader landscape of sigma receptor pharmacology. A thorough understanding of a ligand's profile is paramount for advancing it through the drug discovery pipeline and ultimately unlocking its therapeutic potential for a range of challenging diseases.
References
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Safety Operating Guide
Standard Operating Procedure: EHS Management and Disposal of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Here is a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide for the safe handling and disposal of (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine in a professional laboratory setting.
Executive Summary & Physicochemical Hazard Profiling
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a complex secondary organic amine frequently utilized as an intermediate in pharmaceutical research and drug development. Due to the presence of both the piperidine ring and the secondary aliphatic amine, this compound exhibits distinct basicity and nucleophilicity.
From an Environmental Health and Safety (EHS) perspective, organic amines present specific disposal challenges. They are typically irritants or corrosive to biological tissues, toxic to aquatic environments, and capable of highly exothermic reactions if inadvertently mixed with incompatible waste streams (such as concentrated acids or strong oxidizers)[1]. Proper disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) framework, specifically the hazardous waste determination protocols outlined in EPA 40 CFR 261[2].
Waste Characterization & EPA Compliance
Under the "Cradle to Grave" management system established by the EPA, every laboratory is responsible for conducting a precise hazardous waste determination[2].
While (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine may not explicitly appear on the EPA's "P" (acutely hazardous) or "U" (toxic) lists of specific commercial chemical products, it must be evaluated for Characteristic Waste properties[3]:
-
Corrosivity (D002): If the waste stream contains aqueous solutions of this amine with a pH ≥ 12.5, it is classified as a characteristic corrosive waste.
-
Toxicity: Unreacted organic amines and their derivatives often exhibit significant aquatic toxicity and must be prevented from entering municipal sanitary sewer systems[4].
Causality Insight: Institutional EHS policies strictly prohibit the "drain disposal" or "evaporation" of complex organic amines. Neutralizing the amine in-house (e.g., titrating with HCl before disposal) is generally discouraged in modern laboratories unless explicitly written into an approved experimental protocol, as this constitutes "treatment without a permit" under RCRA regulations. The self-validating standard is to collect the material as hazardous waste for professional incineration.
Operational Disposal Protocol: Step-by-Step
The following methodology details the lifecycle of the chemical from the point of generation to final disposal, ensuring compliance with the National Research Council's Prudent Practices in the Laboratory[4].
Step 1: Point-of-Generation Segregation
Organic amines must be strictly segregated from incompatible chemical families to prevent pressure buildup, gas generation, or thermal runaway in waste containers.
-
Establish a dedicated waste stream specifically for "Basic Organic Waste" or "Non-Halogenated Organic Amines."
-
Ensure the fume hood where the waste is generated is clear of oxidizing agents (e.g., peroxides, nitrates) and concentrated acids.
Step 2: Primary Containment
-
Select a compatible waste container. High-Density Polyethylene (HDPE) or glass containers are required; avoid metals that may corrode in the presence of basic amines.
-
Utilize a funnel with a built-in flame arrester and a secure, sealing lid. The container must remain closed at all times except when actively adding waste[4].
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.
Step 3: RCRA-Compliant Labeling
-
Attach a standardized "Hazardous Waste" label to the container before the first drop of waste is introduced.
-
Clearly write the full chemical name: "(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine" and the primary solvent (if in solution). Do not use abbreviations or chemical structures.
-
Check the appropriate hazard boxes: "Toxic" and "Corrosive/Base".
-
Mark the "Accumulation Start Date" the moment the container becomes full or reaches the institutional time limit (typically 90 to 180 days depending on generator status).
Step 4: Transfer to Licensed TSDF
-
Once the container is ready for disposal, submit a waste pickup request to your institutional EHS department.
-
The waste will be transported by licensed carriers to a Treatment, Storage, and Disposal Facility (TSDF), where it is typically slated for high-temperature incineration[4].
Waste Segregation Matrix
To prevent adverse laboratory incidents, adhere to the following compatibility matrix when establishing waste collection areas:
| Chemical Category | Compatibility with (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine | Rationale / Causality |
| Alcohols / Ethers | Compatible (if non-halogenated) | Can be co-mingled in general non-halogenated organic waste if approved by EHS. |
| Halogenated Solvents | Incompatible (Segregate) | Amines can react with halogenated solvents (e.g., DCM, chloroform) over time, potentially forming reactive salts or pressure. |
| Concentrated Acids | Strictly Incompatible | Highly exothermic acid-base neutralization reaction; risk of boiling, splattering, and container rupture. |
| Strong Oxidizers | Strictly Incompatible | High risk of rapid oxidation, fire, or explosive degradation of the organic framework. |
Logical Workflow of Waste Determination
The following diagram illustrates the self-validating logical flow for determining the disposal pathway of this compound.
Caption: EPA RCRA-compliant hazardous waste determination and disposal workflow for organic amines.
References
- Safety Data Sheet - Key Organics: C-(1-Benzyl-piperidin-3-yl)-methylamine. Key Organics.
- 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste. American Foundry Society.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).
- Management of Waste - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory; National Academies Press.
Sources
Personal Protective Equipment (PPE) & Handling Guide: (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
Executive Safety Summary
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a functionalized piperidine derivative containing both a secondary amine (isopropylamino) and a tertiary amine (benzyl-piperidine).
While specific toxicological data (LD50) for this exact intermediate may be limited in public databases, Structure-Activity Relationship (SAR) analysis mandates that it be handled as a Corrosive and a Potential Sensitizer . The benzyl moiety increases lipophilicity, facilitating dermal absorption, while the amine functionality poses a direct caustic threat to mucous membranes and eyes.
Immediate Action Required:
-
Assume Corrosivity: Treat direct contact as capable of causing irreversible eye/skin damage (Skin Corr. 1B equivalent).
-
Respiratory Control: All open handling must occur within a certified chemical fume hood.
-
Glove Protocol: Standard single-layer nitrile gloves are insufficient for prolonged contact.[1] A double-gloving or laminate glove protocol is required.
Hazard Identification & Risk Assessment
To understand the PPE requirements, we must deconstruct the molecule's risks:
| Functional Group | Associated Hazard | Physiological Impact |
| Secondary Amine | Caustic / Basic | Saponification of skin lipids; severe eye damage (corneal opacity). |
| Benzyl Group | Lipophilicity | Enhances penetration through the stratum corneum; potential CNS effects if absorbed. |
| Piperidine Ring | Pharmacophore | Potential neuroactivity; structurally similar to known sensitizers. |
Expert Insight: Amines are notorious for "silent burns." You may not feel immediate pain upon contact, but the chemical can penetrate deep into the tissue before the burning sensation begins.
PPE Selection Matrix
The following matrix defines the required protection based on the operational scale.
| PPE Category | Routine Handling (mg scale / Closed Vials) | Process / Synthesis (Gram scale / Open Flasks) | Spill / Emergency (>100 mL or Powder Release) |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Chemical Splash Goggles + Face Shield (8-inch) | Full Facepiece Respirator |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate (Silver Shield) under Nitrile | Laminate / Butyl Rubber |
| Body Protection | Standard Cotton Lab Coat | Lab Coat + Chemical Resistant Apron (Tyvek/PVC) | Tychem® Suit (Level B) |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Sash at 18") | PAPR or Full Face w/ OV/P100 Cartridges |
Critical Glove Selection Logic
Why not just standard nitrile? Secondary amines can permeate standard disposable nitrile gloves. While nitrile offers fair splash protection, it degrades upon prolonged exposure to benzyl-amines.
-
Recommendation: Use the "Layered Defense" strategy.
-
Inner Layer: 4 mil Nitrile (Inspection White).
-
Outer Layer: 5-8 mil Nitrile (Dark Blue/Purple) OR Silver Shield (Laminate) for procedures >30 minutes.
-
Protocol: If the outer glove is splashed, strip and replace immediately. The inner glove provides the "escape window."
-
Operational Workflow & Decision Tree
The following diagram outlines the decision logic for safe handling, emphasizing the hierarchy of controls.
Caption: Decision logic for PPE selection based on physical state and operational context.
Detailed Experimental Handling Protocols
A. Receiving and Storage[2][3][4][5][6][7][8]
-
Atmospheric Sensitivity: Secondary amines can absorb CO₂ from the air to form carbamates. Store under an inert atmosphere (Argon/Nitrogen) if possible.
-
Container: Keep in tightly sealed glass or HDPE containers. Avoid aluminum fittings (amines can be corrosive to aluminum).
-
Location: Store in a dedicated "Base/Amine" cabinet, segregated from acids and oxidizers.
B. Weighing and Transfer (The High-Risk Step)
-
Preparation: Place a disposable absorbent mat (benchkote) in the fume hood.
-
Static Control: If the substance is a solid, use an anti-static gun or ionizer, as charged amine powders can "fly" and adhere to PPE.
-
Transfer: Use a disposable spatula or glass pipette. Do not use syringes with rubber plungers unless they are chemically resistant (e.g., PTFE-tipped), as amines can swell standard rubber, causing the plunger to seize or spray.
C. Spill Management
Do not treat with strong acid immediately. Neutralizing a concentrated amine spill with strong acid (like HCl) generates significant heat and potentially hazardous vapors.
-
Isolate: Evacuate the immediate area.
-
Absorb: Use a commercial "Organic Base" spill kit or vermiculite/sand.
-
Clean: Once the bulk liquid is absorbed and removed, wipe the surface with a dilute (5%) acetic acid solution or citric acid to neutralize residues, followed by a soap and water wash.
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination and safety incidents downstream.
-
Waste Stream: Classify as "Alkaline Organic Waste" .
-
Segregation:
-
NEVER mix with acid waste streams (Risk of exotherm/explosion).
-
NEVER mix with oxidizing agents (Risk of fire/nitrosamine formation).[2]
-
-
Container Labeling: Label clearly with the full chemical name and the hazard warning "CORROSIVE / AMINE".
-
Rinsate: Triple rinse empty containers with a compatible solvent (e.g., Ethanol or DCM) and add the rinsate to the organic waste container. Deface the label before discarding the glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[1] (Referenced for Nitrile/Amine compatibility).[1]
-
Fisher Scientific. (2025).[3][4] Safety Data Sheet: 4-Amino-1-benzylpiperidine (Analogous Structure).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
